Product packaging for Sulcofuron-sodium(Cat. No.:CAS No. 3567-25-7)

Sulcofuron-sodium

Cat. No.: B1264833
CAS No.: 3567-25-7
M. Wt: 544.2 g/mol
InChI Key: NMGNJWORLGLLHQ-UHFFFAOYSA-M
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Description

Sulcofuron-sodium is the sodium salt of sulcofuron. It has a role as an epitope. It is an organochlorine insecticide, an organic sodium salt and a member of ureas. It contains a sulcofuronate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11Cl4N2NaO5S B1264833 Sulcofuron-sodium CAS No. 3567-25-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H12Cl4N2O5S.Na/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;/h1-9H,(H2,24,25,26)(H,27,28,29);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNJWORLGLLHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034899
Record name Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate
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Molecular Weight

544.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; Formulated as 80% active ingredient wettable powder; [Reference #1]
Record name Sulcofuron-sodium
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CAS No.

3567-25-7
Record name Sulcofuron-sodium [ISO]
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Record name Benzenesulfonic acid, 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]-, sodium salt (1:1)
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Record name Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate
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Record name Sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate
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Record name SULCOFURON-SODIUM
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Sulcofuron-sodium from 3,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for the herbicide Sulcofuron-sodium, commencing from the starting material 3,4-dichloroaniline. The synthesis is a multi-step process involving the formation of key intermediates, their subsequent coupling, and final salt formation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound from 3,4-dichloroaniline involves several key transformations. The initial step is the conversion of 3,4-dichloroaniline to a reactive isocyanate intermediate. This is followed by the synthesis of a complex substituted aminodiphenylether sulfonic acid. These two key intermediates are then coupled to form the core sulfonylurea structure, which is subsequently converted to its sodium salt, yielding this compound.

Sulcofuron_Sodium_Synthesis A 3,4-Dichloroaniline B 3,4-Dichlorophenyl isocyanate A->B Phosgene (COCl2) D Sulcofuron B->D Coupling Reaction C 4,4'-Dichloro-2-aminodiphenylether- 2'-sulfonic acid C->D E This compound D->E Sodium Hydroxide (NaOH)

Caption: Key structures in the this compound synthesis.

Conclusion

The synthesis of this compound from 3,4-dichloroaniline is a feasible but complex process that requires careful handling of hazardous reagents like phosgene. The key steps involve the formation of an isocyanate intermediate, its reaction with a substituted aminodiphenylether sulfonic acid to form the sulfonylurea backbone, and a final neutralization step. The successful execution of this synthesis on an industrial scale necessitates robust process control to ensure high yields and purity of the final product, as well as effective management of by-products.

A Technical Guide to Key Therapeutic Mechanisms in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial research indicates that "Sulcofuron-sodium" is a herbicide that acts by inhibiting the plant enzyme acetolactate synthase (ALS). This is distinct from Amyotrophic Lateral Sclerosis (ALS), the neurodegenerative disease. There is no scientific literature available to suggest that this compound is used or investigated as a therapeutic agent for the disease ALS.

This guide will therefore focus on two prominent and well-researched therapeutic mechanisms of action for investigational ALS inhibitors: Sigma-1 Receptor (S1R) Agonism and Nrf2 Pathway Activation . These pathways are central to ongoing research and drug development efforts to combat the multifaceted pathology of ALS.

The Sigma-1 Receptor (S1R) as a Therapeutic Target in ALS

The Sigma-1 Receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Its strategic location allows it to play a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival, making it a compelling target for ALS therapy.[1][2]

Core Mechanism of Action

Mutations in the S1R gene have been linked to juvenile ALS, highlighting its importance in motor neuron health.[3] In the context of ALS, the therapeutic hypothesis centers on the neuroprotective effects of S1R activation by small molecule agonists. S1R is highly expressed in motor neurons.[1]

The proposed mechanism involves several interconnected pathways:

  • Modulation of Ion Channels and Excitotoxicity: S1R activation can modulate the activity of various ion channels.[2][4] In ALS, excessive glutamate signaling leads to excitotoxicity and motor neuron death. S1R agonists have been shown to modulate NMDA receptor activity, potentially reducing damaging calcium (Ca2+) influx.[3]

  • ER Stress and Protein Misfolding: The ER is a critical site for protein folding. In ALS, misfolded proteins like mutant SOD1 can accumulate, leading to ER stress and apoptosis. As a chaperone protein, S1R helps to ensure proper protein folding and can mitigate ER stress.[1]

  • Mitochondrial Function and Bioenergetics: The MAM, where S1R is located, is a critical interface for communication between the ER and mitochondria.[1][2] S1R activation is thought to enhance mitochondrial function, which is often impaired in ALS, leading to deficits in energy production (ATP) and increased oxidative stress.[5][6]

  • Neuroinflammation: S1R activation may also have anti-inflammatory effects by reducing microglial reactivity, which contributes to the toxic microenvironment around motor neurons in ALS.[3]

Signaling Pathway Diagram

S1R_Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cellular_Inputs Cellular Stress / Agonist Binding cluster_Downstream_Effects Neuroprotective Outcomes S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Modulates ER_Stress_Reduction Reduced ER Stress S1R->ER_Stress_Reduction Promotes Mito_Function Improved Mitochondrial Function S1R->Mito_Function Supports Neuroinflammation Reduced Neuroinflammation S1R->Neuroinflammation Reduces BiP BiP (Chaperone) BiP->S1R Inhibits (Resting State) Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Activates Stress ER/Oxidative Stress Stress->S1R Activates Neuron_Survival Motor Neuron Survival Ca_Homeostasis->Neuron_Survival ER_Stress_Reduction->Neuron_Survival Mito_Function->Neuron_Survival Neuroinflammation->Neuron_Survival

Caption: S1R activation at the MAM initiates multiple neuroprotective pathways.

Quantitative Data from Preclinical Studies
CompoundModelDosageKey Finding(s)Reference
PRE-084 SOD1G93A Mice0.25 mg/kg dailyExtended survival by >15%; Improved motor function and preserved neuromuscular connections.[3]
PRE-084 SOD1G93A Mice (female)Not specifiedIncreased the number of surviving motor neurons.[1]
SA4503 SOD1G93A MiceNot specifiedTended to improve motor function and preserved neuromuscular junctions.[1]
Experimental Protocols

Animal Model Studies (General Workflow)

  • Model: Transgenic mice expressing a human mutant SOD1 gene (e.g., SOD1G93A), a widely used model for ALS.[1][3]

  • Treatment: Daily administration of the S1R agonist (e.g., PRE-084) or vehicle control, typically starting at a presymptomatic age (e.g., 8 weeks).[3]

  • Functional Assessment:

    • Motor Function: Regularly assessed using tests like the rotarod test to measure motor coordination and endurance.[1]

    • Electrophysiology: Compound muscle action potentials (CMAP) are recorded to assess the functional integrity of motor units.[3]

  • Histological Analysis:

    • At the study endpoint (e.g., 16 weeks of age), spinal cord and muscle tissues are harvested.[1]

    • Motor Neuron Counts: Spinal cord sections are stained with markers like Nissl or specific antibodies (e.g., SMI-32 for non-phosphorylated neurofilament H) to quantify surviving motor neurons in the ventral horn.[7]

    • Neuromuscular Junction (NMJ) Integrity: Muscle tissue is stained to visualize the synapse between the motor neuron and the muscle fiber.

  • Survival Analysis: Animals are monitored until the disease endpoint to determine if the treatment extends lifespan.[3]

Experimental_Workflow_S1R start SOD1-G93A Mice (Presymptomatic) treatment Daily Treatment: S1R Agonist vs. Vehicle start->treatment monitoring Weekly Monitoring: - Rotarod Test - Electrophysiology (CMAP) treatment->monitoring endpoint Endpoint (e.g., 16 weeks or end-stage disease) monitoring->endpoint analysis Post-mortem Analysis: - Spinal Cord Histology - Motor Neuron Counts - NMJ Staining endpoint->analysis survival Survival Curve Analysis endpoint->survival

Caption: General experimental workflow for testing S1R agonists in an ALS mouse model.

The Nrf2-ARE Pathway as a Therapeutic Target in ALS

Oxidative stress is a key pathological feature of ALS, contributing to widespread cellular damage in motor neurons.[5][8] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response, making it a prime therapeutic target.[4][9][10]

Core Mechanism of Action

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the degradation of Nrf2.

The therapeutic strategy involves using small molecules to activate this pathway:

  • Nrf2 Activation: Activator compounds react with cysteine residues on Keap1, causing a conformational change that prevents it from binding to Nrf2.[4]

  • Nrf2 Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[4]

  • Cytoprotective Gene Expression: This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in:

    • Antioxidant Production: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1).

    • Glutathione (GSH) Synthesis: A critical endogenous antioxidant.[9]

    • Detoxification and Anti-inflammatory responses.

Dysregulation of the Nrf2 pathway has been observed in ALS patients and models, suggesting that boosting this endogenous defense mechanism could be neuroprotective.[4][11]

Signaling Pathway Diagram

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Transcription of Cytoprotective Genes ARE->Transcription Activator Nrf2 Activator (e.g., Sulforaphane) Activator->Keap1 Inhibits Keap1

Caption: The Nrf2-ARE pathway for antioxidant gene expression.

Quantitative Data from Preclinical Studies
CompoundModelKey Finding(s)Reference
RTA-408 (Omaveloxolone) hSOD1G93A MiceShowed obvious improvements in body weight and motor function.[12]
Sulforaphane Neonatal Hypoxic-Ischemic Rat ModelIncreased expression of Nrf2 and HO-1; Reduced infarct ratio and suppressed caspase-3 activity.
Experimental Protocols

In Vitro Nrf2 Activation Assay

  • Cell Line: Use a reporter cell line, such as HepG2-ARE-C8, which contains a luciferase gene under the control of an ARE promoter.

  • Treatment: Incubate cells with various concentrations of the potential Nrf2 activator compound for a set period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates activation of the ARE promoter and thus, Nrf2 activity.

  • Western Blot: To confirm the mechanism, perform Western blotting on treated cell lysates to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1). An increase in the nuclear fraction of Nrf2 and total levels of target proteins confirms pathway activation.

Experimental_Workflow_Nrf2 start ARE-Luciferase Reporter Cells treatment Incubate with Nrf2 Activator start->treatment luciferase Measure Luciferase Activity treatment->luciferase western Western Blot for: - Nuclear Nrf2 - HO-1, NQO1 treatment->western result1 Increased Luminescence luciferase->result1 result2 Increased Target Protein Levels western->result2

Caption: In vitro workflow to screen for and confirm Nrf2 pathway activation.

References

Unraveling the Fate of Sulcofuron-sodium in Soil: A Technical Guide to Identifying Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of agricultural chemicals is a critical area of study, ensuring their efficacy and ecological safety. Sulcofuron-sodium, a sulfonylurea herbicide, is effective in weed management. Understanding its degradation in soil is paramount for predicting its environmental persistence, potential for groundwater contamination, and impact on subsequent crops. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound in soil, outlines detailed experimental protocols for the identification and quantification of its degradation products, and presents a framework for data interpretation.

Expected Environmental Fate and Degradation Pathways

Chemical Hydrolysis: The sulfonylurea bridge is the most reactive part of the molecule and is susceptible to cleavage under both acidic and alkaline conditions. This cleavage would likely result in the formation of a substituted phenylsulfonamide and a heterocyclic amine.

Microbial Degradation: Soil microorganisms can utilize herbicides as a source of carbon and nitrogen, leading to their breakdown.[2] For sulfonylurea herbicides, microbial degradation can involve hydroxylation of the aromatic rings, O-demethylation of methoxy groups on the heterocyclic ring, and cleavage of the sulfonylurea bridge.

Based on the structure of this compound and the known degradation patterns of related compounds, a hypothetical degradation pathway is proposed in Figure 1.

Sulcofuron_Degradation_Pathway cluster_main Hypothetical Degradation Pathway of this compound in Soil cluster_products Potential Degradation Products Sulcofuron This compound Metabolite_A Substituted Phenylsulfonamide Sulcofuron->Metabolite_A Hydrolysis/ Microbial Cleavage Metabolite_B Heterocyclic Amine Sulcofuron->Metabolite_B Hydrolysis/ Microbial Cleavage Metabolite_C Hydroxylated Metabolites Sulcofuron->Metabolite_C Microbial Hydroxylation

Figure 1: Hypothetical degradation pathway of this compound.

Quantitative Analysis of Degradation Products

To provide a clear and comparative view of the formation and decline of this compound and its degradation products over time, data from a hypothetical soil degradation study are presented in Table 1. This table illustrates how the concentration of the parent compound decreases while the concentrations of its metabolites initially increase and then decline as they are further degraded.

Table 1: Hypothetical Concentration of this compound and its Degradation Products in Soil Over Time

Time (Days)This compound (µg/kg)Substituted Phenylsulfonamide (µg/kg)Heterocyclic Amine (µg/kg)Hydroxylated Metabolites (µg/kg)
0100.00.00.00.0
775.212.58.11.5
1452.125.815.33.2
3028.935.120.75.8
6010.528.416.24.1
903.215.68.92.3

Experimental Protocols for the Identification of Degradation Products

A robust experimental workflow is essential for the accurate identification and quantification of pesticide degradation products in soil. The following sections detail the key steps in this process, and a visual representation of the workflow is provided in Figure 2.

Soil Sample Collection and Preparation
  • Soil Selection: Choose a representative soil type relevant to the intended use areas of this compound. Key soil characteristics (pH, organic matter content, texture, microbial biomass) should be thoroughly documented.

  • Sample Collection: Collect topsoil (0-15 cm depth) from a location with no prior history of sulfonylurea herbicide application.

  • Sieving and Equilibration: Air-dry the soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity. The soil should be brought to a specific moisture content (e.g., 40-60% of its maximum water-holding capacity) and pre-incubated for a week to allow the microbial community to stabilize.

Soil Treatment and Incubation
  • Application of this compound: Apply an analytical standard of this compound to the soil samples at a concentration relevant to its agricultural application rate. For metabolite identification studies, using a ¹⁴C-radiolabeled parent compound is highly recommended as it facilitates the tracking of all degradation products.

  • Incubation Conditions: Place the treated soil samples in incubation chambers under controlled conditions. Typical aerobic degradation studies are conducted in the dark at a constant temperature (e.g., 20-25°C) and moisture level for a period of up to 120 days. Samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

Extraction of Residues

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

  • Solvent Extraction: A representative soil sample (e.g., 10 g) is placed in a centrifuge tube. Add 10 mL of acetonitrile (or another suitable organic solvent).

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (the acetonitrile layer) to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interfering matrix components like fatty acids. Vortex and centrifuge again.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated.

Analytical Instrumentation and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the separation, identification, and quantification of sulfonylurea herbicides and their degradation products due to its high sensitivity and selectivity.[5][6][7][8]

  • Chromatographic Separation: An HPLC system with a C18 reverse-phase column is typically used to separate the parent compound and its metabolites. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is commonly employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is operated in electrospray ionization (ESI) mode. For each compound of interest, specific precursor and product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantification.

  • Identification of Unknowns: For the identification of unknown degradation products, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable. It provides accurate mass measurements, which can be used to determine the elemental composition of the unknown metabolites. Fragmentation patterns obtained from MS/MS spectra help in elucidating the chemical structure.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Degradation Analysis A 1. Soil Collection and Preparation B 2. This compound Application and Incubation A->B Controlled Conditions C 3. Sample Extraction (e.g., QuEChERS) B->C Time-course Sampling D 4. Analytical Measurement (LC-MS/MS) C->D Extract Analysis E 5. Data Analysis and Metabolite Identification D->E Quantification and Structural Elucidation

Figure 2: General experimental workflow for soil degradation studies.

Conclusion and Future Directions

While specific data on the degradation products of this compound in soil remain to be published, the established knowledge of sulfonylurea herbicide chemistry allows for the formulation of a hypothetical degradation pathway and a robust experimental approach for its investigation. The methodologies outlined in this guide, from soil incubation to advanced analytical techniques, provide a solid framework for researchers to undertake such studies.

Future research should focus on conducting comprehensive soil degradation studies under various environmental conditions to identify the specific degradation products of this compound. The use of radiolabeled compounds will be instrumental in achieving a complete mass balance and uncovering all significant metabolites. Such data are crucial for conducting a thorough environmental risk assessment and ensuring the sustainable use of this herbicide in agriculture.

References

Unraveling the Mode of Action of Sulcofuron-sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide addresses the user's query on the mode of action of sulcofuron-sodium on insect keratinases. Extensive literature review reveals that the primary insecticidal target of this compound is not keratinase. Instead, it belongs to a class of insecticides that act as voltage-gated sodium channel blockers.

This document is structured to first clarify the established mode of action of this compound. Subsequently, it provides a detailed overview of insect keratinases, including their function and standard assay protocols, as requested. This approach ensures scientific accuracy while delivering valuable technical information for researchers in insecticide development and insect physiology.

Section 1: The True Target - this compound as a Voltage-Gated Sodium Channel Blocker

This compound is classified as a voltage-gated sodium channel (VGSC) blocker. These channels are critical for the initiation and propagation of action potentials in the nervous systems of insects. By blocking these channels, this compound disrupts nerve function, leading to paralysis and eventual death of the insect.

The mode of action involves the insecticide binding to a specific site on the alpha subunit of the VGSC. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for nerve impulse transmission. This leads to a cessation of spontaneous neuronal activity.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of VGSC blockade by this compound.

cluster_neuron Insect Neuron VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_inactive Voltage-Gated Sodium Channel (Inactive) VGSC_open->VGSC_inactive Inactivates Na_ion_influx VGSC_open->Na_ion_influx Allows No_Na_ion_influx VGSC_inactive->No_Na_ion_influx Prevents Sulcofuron This compound Sulcofuron->VGSC_inactive Binds to and stabilizes Action_Potential Action Potential Propagation Na_ion_influx->Action_Potential Causes No_Action_Potential No Action Potential (Paralysis) No_Na_ion_influx->No_Action_Potential Leads to Depolarization Membrane Depolarization Depolarization->VGSC_open Opens

Caption: Mechanism of neuronal blockade by this compound.

Quantitative Data on Efficacy

While specific public data for this compound is limited, the table below presents typical efficacy data for a closely related VGSC blocker, indoxacarb, to illustrate the expected potency.

Insect SpeciesTest TypeMetricValue (unit)
Spodoptera littoralis (Cotton Leafworm)Larval BioassayLC500.007 ppm (after 72 hrs)[1]
Aphis craccivora (Cowpea Aphid)Residual FilmLC500.063 ppm (after 24 hrs)[2]
Cimex lectularius (Bed Bug)Direct SprayMortality>90% at 0.1% (resistant strains)[3]

Section 2: Insect Keratinases - A Separate Field of Study

Insect keratinases are a class of proteolytic enzymes that play a crucial role in the degradation of the insect's cuticle, particularly during the molting process. The cuticle is a complex structure composed of chitin and proteins, including keratin-like proteins. Keratinases help to break down these structural proteins, allowing the insect to shed its old exoskeleton.

To date, there is no scientific literature suggesting that this compound directly inhibits or otherwise modulates the activity of insect keratinases.

Experimental Protocols for Keratinase Analysis

For researchers interested in studying insect keratinases, the following are standard experimental protocols.

This protocol is used to measure the enzymatic activity of keratinase.

Materials:

  • Keratin azure substrate

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Enzyme solution (e.g., purified keratinase or crude insect extract)

  • 0.4 M Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a suspension of keratin azure in 50 mM Tris-HCl buffer (e.g., 5 mg/mL).

  • In a microcentrifuge tube, combine 1 mL of the keratin azure suspension with 1 mL of the enzyme solution.

  • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) with agitation for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 2 mL of 0.4 M TCA.

  • Centrifuge the mixture to pellet the undigested substrate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 595 nm), which corresponds to the release of the dye from the keratin substrate.

  • A standard curve using known concentrations of a protease can be used to quantify the keratinase activity.

This protocol is used to screen for potential inhibitors of keratinase activity.

Materials:

  • Same as for the activity assay

  • Putative inhibitor compound (e.g., dissolved in a suitable solvent)

Procedure:

  • Pre-incubate the enzyme solution with the inhibitor compound at various concentrations for a specific time at room temperature.

  • Initiate the keratinase activity assay by adding the keratin azure substrate to the pre-incubated enzyme-inhibitor mixture.

  • Follow the remaining steps of the keratinase activity assay as described above.

  • Calculate the percentage of inhibition by comparing the activity of the enzyme with and without the inhibitor.

Visualization of a Hypothetical Keratinase Inhibition Screening Workflow

The following diagram illustrates a typical workflow for screening compounds for keratinase inhibitory activity.

cluster_workflow Keratinase Inhibition Screening Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Compounds Hit Compounds IC50_Determination->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization

Caption: Workflow for identifying keratinase inhibitors.

Section 3: Detailed Experimental Protocol - Electrophysiological Analysis of VGSC Blockers

For a detailed investigation into the mode of action of this compound, electrophysiological techniques such as the patch-clamp method are employed. This allows for the direct measurement of the effect of the compound on the function of individual ion channels.

Whole-Cell Patch-Clamp Protocol for Insect Neurons

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in isolated insect neurons.

Materials and Equipment:

  • Isolated insect neurons (e.g., from dorsal unpaired median (DUM) neurons of cockroaches)

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for micropipette fabrication

  • External (bath) solution (containing, in mM: 135 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES; pH adjusted to 7.4)

  • Internal (pipette) solution (containing, in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Neuron Isolation: Isolate neurons from the desired insect species and plate them on a coverslip in a recording chamber.

  • Pipette Fabrication: Pull a micropipette from a borosilicate glass capillary to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.

  • Voltage-Clamp Protocol:

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all VGSCs are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents.

  • Compound Application:

    • Perfuse the external solution containing the desired concentration of this compound over the neuron.

    • Repeat the voltage-clamp protocol to record sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before and after the application of this compound.

    • Construct a dose-response curve by testing a range of this compound concentrations to determine the IC50 value.

    • Analyze the effect of the compound on the voltage-dependence of activation and inactivation of the sodium channels.

Workflow for Electrophysiological Analysis

cluster_ephys_workflow Electrophysiology Workflow for VGSC Blocker Analysis Neuron_Isolation Isolate Insect Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Neuron_Isolation->Patch_Clamp Control_Recording Record Control Sodium Currents Patch_Clamp->Control_Recording Compound_Application Apply this compound Control_Recording->Compound_Application Test_Recording Record Sodium Currents with Compound Compound_Application->Test_Recording Data_Analysis Analyze Current Inhibition and Gating Effects Test_Recording->Data_Analysis

Caption: Workflow for analyzing VGSC blockers using patch-clamp.

Conclusion

References

Environmental Fate and Transport of Sulcofuron-sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide compiles available information on Sulcofuron-sodium and supplements it with data from analogous sulfonylurea compounds to provide a comprehensive overview of its expected environmental behavior. It is critical to note that specific experimental data on the environmental fate and transport of this compound are scarce in publicly accessible literature. The information presented herein should be interpreted with this limitation in mind, and further targeted studies are necessary for a definitive assessment.

Introduction

This compound, the sodium salt of sulcofuron, is an organochlorine insecticide and a member of the phenylurea chemical class.[1] It is primarily used to moth-proof wool fabrics in the textile industry. Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. This guide provides a detailed overview of its physicochemical properties, expected degradation pathways, mobility in soil and water, and potential for bioaccumulation, based on available data and information from structurally similar sulfonylurea herbicides.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its physical and chemical properties. While a complete dataset for this compound is not available, some key properties have been reported.

PropertyValueSource
Chemical Formula C₁₉H₁₁Cl₄N₂NaO₅SPubChem[1]
Molecular Weight 544.2 g/mol PubChem[1]
CAS Registry Number 3567-25-7 (for sodium salt)AERU[2]
Parent Acid CAS RN 24019-05-4 (for sulcofuron)AERU[2]
Log Kow (Octanol-Water Partition Coefficient) of Parent Acid 5.3 (Estimated)PubChem[1]

Note: The high estimated Log Kow of the parent acid, sulcofuron, suggests a tendency to partition to organic matter, which would influence its sorption in soil and potential for bioaccumulation. However, as this compound is a salt, its behavior in aqueous environments will be influenced by its dissociation.

Environmental Fate

The environmental fate of a pesticide describes its transformation and movement in various environmental compartments, including soil, water, and air.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. This can occur through biological processes (biotic degradation) or chemical reactions (abiotic degradation).

Hydrolysis: This process involves the breakdown of a chemical by reaction with water. For sulfonylurea herbicides, hydrolysis is a key degradation pathway and is often pH-dependent.[3] Studies on analogous compounds show that cleavage of the sulfonylurea bridge is a primary hydrolysis mechanism.[3] For instance, rimsulfuron, another sulfonylurea, hydrolyzes rapidly, with a half-life of a few days in aqueous solutions.[4]

Photolysis: Photolysis is the degradation of a chemical by sunlight. While it can be a significant degradation route for some pesticides, its importance for this compound is not documented. For some sulfonylureas, hydrolysis can be faster than photolysis.[3]

Soil Metabolism: Microbial degradation in soil is a critical process for the dissipation of many pesticides. For sulfonylurea herbicides, this process can be significant, with half-lives in soil ranging from a few days to several weeks, depending on soil type, temperature, and moisture content.[3][5] The degradation often involves microbial cleavage of the sulfonylurea bridge.

Aquatic Metabolism: In aquatic systems, both microbial degradation in the water column and in sediments contribute to the breakdown of pesticides. Studies on other sulfonylureas have shown that degradation can be faster in aerobic aquatic systems compared to sterile buffer solutions, indicating the important role of microorganisms.[3]

Mobility

Mobility refers to the movement of a chemical within and between environmental compartments.

Sorption: The tendency of a chemical to bind to soil particles is a key factor controlling its mobility. This is quantified by the soil sorption coefficient (Koc).[6] A high Koc value indicates strong binding to soil organic carbon and low mobility. Given the high estimated Log Kow of the parent acid, sulcofuron is expected to have a significant affinity for soil organic matter, which would limit its leaching potential.

Leaching: Leaching is the downward movement of a chemical through the soil profile with water. Chemicals with low sorption and high persistence have a higher potential to leach into groundwater. The leaching potential of this compound has not been experimentally determined.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential.[7] Chemicals with a high Log Kow often have a higher potential to bioaccumulate in the fatty tissues of organisms. The high estimated Log Kow of sulcofuron suggests a potential for bioaccumulation, but experimental BCF data are needed for confirmation.

Quantitative Data on Environmental Fate (Based on Analogous Sulfonylurea Herbicides)

Disclaimer: The following table presents a range of typical environmental fate data for other sulfonylurea herbicides. These values are for illustrative purposes only and do not represent measured data for this compound.

ParameterTypical Range for SulfonylureasEnvironmental CompartmentSignificance
Soil DT₅₀ (Half-life) 6 - 55 daysSoilPersistence in the terrestrial environment.[3][4]
Hydrolysis DT₅₀ (Half-life) 0.42 - 44 days (pH dependent)WaterPersistence in aquatic environments.[3]
Soil Koc (Sorption Coefficient) Weakly to moderately sorbedSoilMobility and potential for leaching.[3]
Bioconcentration Factor (BCF) Low to moderate potentialBiotaPotential to accumulate in organisms.

Experimental Protocols

Standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of pesticides. Key protocols relevant to this compound would include:

  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This protocol is used to determine the soil sorption coefficient (Koc).

  • OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic degradation in water at different pH levels.

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This study measures the rate and pathway of degradation in soil under different oxygen conditions.

  • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This protocol assesses the degradation and partitioning in a system containing both water and sediment.

  • OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline is used to determine the rate of degradation by sunlight in water.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This study measures the bioconcentration factor (BCF) in fish.

Visualizations of Potential Environmental Fate Pathways

The following diagrams, generated using the DOT language, illustrate generalized pathways for the environmental fate and transport of a sulfonylurea pesticide like sulcofuron.

cluster_degradation Degradation Pathways Sulcofuron This compound in Environment MetaboliteA Cleavage of Sulfonylurea Bridge Sulcofuron->MetaboliteA Hydrolysis (pH dependent) Microbial Degradation MetaboliteB Other Transformation Products MetaboliteA->MetaboliteB Further Degradation Mineralization CO2, H2O, etc. MetaboliteB->Mineralization Microbial Action

Caption: Generalized degradation pathway for a sulfonylurea pesticide.

cluster_transport Environmental Transport Application Application to Textiles Wastewater Industrial Wastewater Application->Wastewater SurfaceWater Surface Water Wastewater->SurfaceWater Soil Soil Soil->SurfaceWater Runoff Groundwater Groundwater Soil->Groundwater Leaching SurfaceWater->Soil Irrigation/Flooding Sediment Sediment SurfaceWater->Sediment Sorption Biota Aquatic Biota SurfaceWater->Biota Bioaccumulation

Caption: Potential environmental transport pathways for this compound.

Conclusion and Data Gaps

This compound is an insecticide used in the textile industry. While its basic physicochemical properties are known, there is a significant lack of publicly available data on its environmental fate and transport. Based on its chemical structure and information from analogous sulfonylurea compounds, it is expected to degrade in soil and water primarily through hydrolysis and microbial action, with the rate being influenced by environmental factors such as pH. Its high estimated Log Kow suggests a potential for sorption to soil and bioaccumulation.

The primary data gaps that need to be addressed through experimental studies for a comprehensive environmental risk assessment of this compound include:

  • Quantitative degradation rates (DT₅₀ values) in soil, water, and sediment under various conditions.

  • Experimentally determined soil sorption coefficient (Koc) to accurately predict its mobility.

  • An experimentally determined bioconcentration factor (BCF) to assess its potential to accumulate in organisms.

  • Identification of major degradation products and their environmental behavior.

  • Photolysis studies to determine the role of sunlight in its degradation.

Without these key data points, any assessment of the environmental risk posed by this compound remains preliminary and reliant on extrapolations from related compounds.

References

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Assay for Sulcofuron-sodium Acetolactate Synthase (ALS) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron-sodium is a sulfonylurea herbicide that targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme plays a critical role in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[1] The inhibition of ALS disrupts protein synthesis, leading to cessation of growth and eventual death of the plant.[1] This application note provides a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of this compound on ALS.

Principle of the Assay

The in vitro ALS enzyme assay is a colorimetric method that quantifies the activity of the ALS enzyme. The assay measures the production of acetolactate from the substrate, pyruvate. The acetolactate is then decarboxylated to acetoin in the presence of acid. Acetoin, in turn, reacts with creatine and α-naphthol to produce a colored complex, which can be measured spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS enzyme activity. By measuring the reduction in color formation in the presence of an inhibitor like this compound, the inhibitory potency (e.g., IC50 value) can be determined.

Data Presentation

The inhibitory effect of this compound and other sulfonylurea herbicides on ALS activity is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundHerbicide ClassTarget EnzymeIC50 Value (nM)
This compoundSulfonylureaAcetolactate Synthase (ALS)[Data Not Available in Literature]
ChlorsulfuronSulfonylureaAcetolactate Synthase (ALS)10 - 50
Metsulfuron-methylSulfonylureaAcetolactate Synthase (ALS)5 - 20
Tribenuron-methylSulfonylureaAcetolactate Synthase (ALS)15 - 60

Note: A specific IC50 value for this compound was not found in the reviewed literature. The provided values for other sulfonylurea herbicides can be used as a reference for expected potency.

Experimental Protocols

Materials and Reagents
  • Plant Material: Young, actively growing leaves of a susceptible plant species (e.g., pea, spinach, or Arabidopsis thaliana).

  • Enzyme Extraction Buffer:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 mM sodium pyruvate

    • 5 mM magnesium chloride (MgCl2)

    • 10% (v/v) glycerol

    • 1 mM dithiothreitol (DTT)

    • 1 mM EDTA

    • 10 µM FAD

    • 5% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Assay Buffer:

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 100 mM sodium pyruvate

    • 10 mM magnesium chloride (MgCl2)

    • 20 µM FAD

  • This compound Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or acetone) and make serial dilutions to the desired concentrations.

  • Stop Solution: 6 N Sulfuric Acid (H2SO4)

  • Color Reagent A: 0.5% (w/v) Creatine monohydrate

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

  • Microplate reader capable of measuring absorbance at 525 nm

  • 96-well microplates

  • Refrigerated centrifuge

  • Homogenizer

Enzyme Extraction
  • Harvest approximately 1-2 grams of fresh, young leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 5-10 mL of ice-cold enzyme extraction buffer to the powdered tissue and homogenize thoroughly.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.

In Vitro ALS Inhibition Assay
  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 50 µL Assay Buffer + 50 µL Solvent (e.g., DMSO)

    • Control (No Inhibitor): 25 µL Enzyme Extract + 25 µL Assay Buffer + 50 µL Solvent

    • Inhibitor Wells: 25 µL Enzyme Extract + 25 µL Assay Buffer + 50 µL this compound (at various concentrations)

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Stop Reaction: Add 50 µL of 6 N H2SO4 to each well to stop the enzymatic reaction and initiate the decarboxylation of acetolactate to acetoin.

  • Incubation: Incubate the plate at 60°C for 15 minutes.

  • Color Development:

    • Add 50 µL of Color Reagent A (Creatine) to each well.

    • Add 50 µL of Color Reagent B (α-naphthol) to each well.

  • Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of ALS inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Isoleucine->Protein_Synthesis Sulcofuron This compound Sulcofuron->ALS Growth_Inhibition Growth Inhibition & Plant Death Protein_Synthesis->Growth_Inhibition Experimental_Workflow Start Start: Plant Tissue Collection Extraction Enzyme Extraction: Homogenization & Centrifugation Start->Extraction Assay_Setup Assay Setup in 96-well Plate: Enzyme, Buffer, this compound Extraction->Assay_Setup Incubation1 Incubation (37°C, 60 min) Assay_Setup->Incubation1 Stop_Reaction Stop Reaction with H2SO4 Incubation1->Stop_Reaction Incubation2 Incubation (60°C, 15 min) Stop_Reaction->Incubation2 Color_Development Addition of Color Reagents (Creatine & α-naphthol) Incubation2->Color_Development Incubation3 Incubation (60°C, 15 min) Color_Development->Incubation3 Measurement Absorbance Measurement at 525 nm Incubation3->Measurement Data_Analysis Data Analysis: % Inhibition & IC50 Calculation Measurement->Data_Analysis End End: Determination of Inhibitory Potency Data_Analysis->End

References

In Planta Evaluation of Sulcofuron-sodium Herbicide Efficacy on Broadleaf Weeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in planta evaluation of Sulcofuron-sodium, a sulfonylurea herbicide. The protocols outlined below detail methodologies for assessing its efficacy on common broadleaf weeds, focusing on dose-response relationships and overall herbicidal effect.

Introduction

This compound is a selective, post-emergence herbicide engineered for the control of a wide spectrum of annual broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4][5] Disruption of this pathway ultimately leads to the cessation of plant growth and subsequent necrosis in susceptible species.[4] This document provides detailed protocols for conducting greenhouse and field trials to quantify the efficacy of this compound.

Signaling Pathway of this compound

The herbicidal activity of this compound is initiated by its absorption through the foliage and roots of the target weed, followed by translocation to the growing points. There, it specifically binds to and inhibits the ALS enzyme, leading to a cascade of phytotoxic effects.

Sulcofuron_Mode_of_Action Sulcofuron This compound (Applied to foliage/soil) Uptake Uptake and Translocation (Xylem and Phloem) Sulcofuron->Uptake Meristems Apical Meristems (Growing Points) Uptake->Meristems ALS Acetolactate Synthase (ALS) Enzyme Meristems->ALS Inhibits BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->BCAA Blocks Protein_Synthesis Protein Synthesis Inhibition BCAA->Protein_Synthesis Growth_Inhibition Cell Division and Growth Inhibition Protein_Synthesis->Growth_Inhibition Plant_Death Plant Death (Necrosis and Chlorosis) Growth_Inhibition->Plant_Death

Caption: Mode of Action of this compound.

Quantitative Data Presentation

The following tables present example data from dose-response studies on broadleaf weeds using a representative sulfonylurea herbicide, nicosulfuron. This data illustrates the expected outcomes from the protocols described herein and serves as a template for presenting results for this compound.

Table 1: Estimated ED₅₀, ED₉₀, and ED₉₅ Values for Nicosulfuron on Key Broadleaf Weeds. Efficacy was determined by measuring the reduction in dry weight of the weeds 21 days after treatment.

Weed SpeciesCommon NameED₅₀ (g a.i./ha)ED₉₀ (g a.i./ha)ED₉₅ (g a.i./ha)
Chenopodium albumCommon Lambsquarters18.6553.87-
Amaranthus retroflexusRedroot Pigweed3.689.50-
Echinochloa crus-galliBarnyardgrass8.2118.79-

Source: Adapted from a study on nicosulfuron efficacy.[6] The efficacy of nicosulfuron to control A. retroflexus and E. crus-galli was higher than for C. album.[6]

Table 2: Percent Control of Broadleaf Weeds with Nicosulfuron at Different Application Rates in Maize. Weed control was visually assessed 28 days after post-emergence application.

Weed SpeciesCommon NameNicosulfuron Rate (g a.i./ha)Percent Control (%)
Chenopodium albumCommon Lambsquarters4295
Trianthema monogynaDesert Horsepurslane50100
Phyllanthus niruriGale of the Wind50100

Source: Adapted from a field study on nicosulfuron in maize.

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol details a whole-plant bioassay to determine the dose-response of target broadleaf weeds to this compound in a controlled greenhouse environment.

Objective: To determine the effective dose (ED) of this compound required to achieve 50% (ED₅₀), 90% (ED₉₀), and 95% (ED₉₅) growth reduction of selected broadleaf weed species.

Materials:

  • Seeds of target broadleaf weeds (e.g., Chenopodium album, Amaranthus retroflexus)

  • Potting medium (e.g., a mixture of peat, perlite, and loam)

  • Pots (10 cm diameter)

  • This compound formulation

  • Pressurized spray chamber

  • Greenhouse with controlled temperature (25/20°C day/night) and photoperiod (16h light)

  • Drying oven

  • Analytical balance

Experimental Workflow:

Greenhouse_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_data Data Collection & Analysis A 1. Seed Germination and Seedling Growth (2-3 leaf stage) C 3. Herbicide Application in Spray Chamber (Multiple dose rates + control) A->C B 2. Herbicide Stock Solution Preparation B->C D 4. Greenhouse Incubation (21 days) C->D E 5. Visual Injury Assessment D->E F 6. Biomass Harvest and Drying E->F G 7. Data Analysis (Dose-response curves, ED values) F->G

Caption: Greenhouse Dose-Response Bioassay Workflow.

Procedure:

  • Plant Culture: Sow seeds of the target weed species in pots filled with potting medium. Water as needed and grow in the greenhouse until seedlings reach the 2-3 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired range of application rates. Include a control group that will be sprayed with water only.

  • Herbicide Application: Transfer the pots to a pressurized spray chamber. Apply the different rates of this compound to the respective treatment groups. Ensure uniform coverage of the foliage.

  • Post-Treatment Care: Return the pots to the greenhouse and arrange them in a completely randomized design. Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.

  • Data Collection:

    • After 21 days, visually assess the percentage of weed control for each treatment, where 0% is no effect and 100% is complete plant death.

    • Harvest the above-ground biomass of each plant.

    • Dry the biomass in a drying oven at 70°C for 72 hours.

    • Measure the dry weight of each sample.

  • Data Analysis: Calculate the percent reduction in dry weight for each treatment relative to the untreated control. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to fit dose-response curves and determine the ED₅₀, ED₉₀, and ED₉₅ values.

Field Efficacy Trial

This protocol describes a field trial to evaluate the efficacy of this compound on a natural population of broadleaf weeds under real-world agricultural conditions.

Objective: To assess the percent control of various broadleaf weed species and to evaluate crop tolerance to this compound at different application rates and timings.

Materials:

  • This compound formulation

  • Backpack or tractor-mounted sprayer calibrated for the desired application volume

  • Field plot with a natural and uniform infestation of target broadleaf weeds

  • Crop seeds (e.g., corn, soybean)

  • Standard agronomic inputs (fertilizers, etc.)

  • Quadrat (e.g., 0.25 m²)

  • Data collection sheets

Experimental Workflow:

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment cluster_yield Yield A 1. Site Selection and Plot Establishment (Randomized Complete Block Design) B 2. Crop Planting and Management A->B C 3. Herbicide Application (Post-emergence at specified weed/crop growth stage) B->C D 4. Weed Control and Crop Injury Assessment (e.g., 14, 28, and 56 DAT) C->D E 5. Weed Biomass Sampling D->E F 6. Crop Harvest and Yield Measurement E->F G 7. Statistical Analysis F->G

References

Application Notes and Protocols for Sulcofuron-Sodium Resistance Screening in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening sulcofuron-sodium resistance in weed populations. This compound is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids. The emergence of herbicide-resistant weeds poses a significant threat to crop production, making robust and reliable resistance screening methods essential.

Introduction to this compound and ALS Inhibition

This compound belongs to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC), which target the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] Inhibition of ALS leads to a deficiency in these amino acids, subsequently halting protein synthesis and cell division, which ultimately results in plant death.

Weed resistance to ALS inhibitors, including this compound, can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the ALS gene, leading to a modified enzyme structure that reduces the binding affinity of the herbicide. Common amino acid substitutions that confer resistance include changes at positions such as Pro197, Asp376, and Trp574.[2]

  • Non-Target-Site Resistance (NTSR): This encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These can include reduced herbicide uptake and translocation, or enhanced herbicide metabolism, often mediated by enzyme families like cytochrome P450 monooxygenases.

Data Presentation: Comparative Herbicide Efficacy

The following tables summarize representative quantitative data for the efficacy of ALS-inhibiting herbicides against susceptible (S) and resistant (R) weed biotypes. While specific data for this compound is limited in publicly available literature, the provided data for other sulfonylurea herbicides illustrates the expected dose-response shift in resistant populations.

Table 1: Whole-Plant Dose-Response to Sulfonylurea Herbicides in Resistant and Susceptible Weed Biotypes

HerbicideWeed SpeciesBiotypeGR₅₀ (g a.i./ha)¹Resistance Index (RI)²
ChlorsulfuronAmaranthus retroflexusSusceptible0.5-
Resistant>128>256
Tribenuron-methylLinum usitatissimumSusceptible1.5-
Resistant19.513.0[3]
PrimisulfuronSorghum bicolorSusceptible5-
Resistant20 - 604 - 12[2]

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). ²Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Table 2: In Vitro ALS Enzyme Inhibition by Sulfonylurea Herbicides in Resistant and Susceptible Weed Biotypes

HerbicideWeed SpeciesBiotypeIC₅₀ (µM)¹Resistance Index (RI)²
Tribenuron-methylLinum usitatissimumSusceptible0.046-
Resistant0.58112.63[3]
SulfometuronAmaranthus retroflexusSusceptible0.02-
Resistant>100>5000

¹IC₅₀: The herbicide concentration required to cause a 50% inhibition of ALS enzyme activity. ²Resistance Index (RI) = IC₅₀ (Resistant) / IC₅₀ (Susceptible).

Experimental Protocols

Whole-Plant Bioassay for this compound Resistance Screening

This protocol details a dose-response experiment to determine the level of resistance in a weed population at the whole-plant level.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • This compound analytical standard.

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Laboratory sprayer with a calibrated nozzle.

  • Balance for weighing plant biomass.

Procedure:

  • Plant Growth:

    • Sow seeds of both resistant and susceptible biotypes in pots.

    • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage.

    • Grow plants under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of this compound and a range of serial dilutions. The dose range should bracket the expected GR₅₀ values for both susceptible and resistant populations. A preliminary test may be required to determine the appropriate range.

    • Include a non-treated control for each biotype.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), visually assess plant injury and mortality.

    • Harvest the above-ground biomass from each pot and record the fresh weight.

    • Dry the biomass at 60°C for 72 hours and record the dry weight.

    • Express the biomass data as a percentage of the non-treated control.

    • Perform a non-linear regression analysis using a log-logistic model to determine the GR₅₀ values for each biotype. The four-parameter log-logistic model is commonly used: Y = C + (D - C) / (1 + exp(b(log(x) - log(GR₅₀)))) where Y is the response (biomass), D is the upper limit, C is the lower limit, b is the slope, and x is the herbicide dose.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

In Vitro ALS Enzyme Activity Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound, allowing for the confirmation of target-site resistance.

Materials:

  • Fresh, young leaf tissue from resistant and susceptible weed plants.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).

  • Refrigerated centrifuge.

  • Spectrophotometer.

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, and 1 mM thiamine pyrophosphate).

  • This compound analytical standard.

  • Creatine and α-naphthol solutions for colorimetric detection of acetoin.

  • Sulfuric acid.

Procedure:

  • Enzyme Extraction:

    • Harvest approximately 1-2 g of young leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add cold extraction buffer to the powder (e.g., 1:5 w/v ratio) and homogenize thoroughly.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the assay buffer and a range of this compound concentrations. Include a control with no herbicide.

    • Pre-incubate the enzyme extract with the different herbicide concentrations for 10-15 minutes at 30°C.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate is already in the assay buffer).

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control without herbicide.

    • Use a non-linear regression analysis (log-logistic model) to determine the IC₅₀ value (the concentration of this compound that inhibits enzyme activity by 50%).

    • Calculate the Resistance Index (RI) by dividing the IC₅₀ of the resistant population by the IC₅₀ of the susceptible population.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action and Resistance

Sulcofuron_Action_Pathway cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast Sulcofuron_ext This compound (extracellular) Sulcofuron_int This compound (intracellular) Sulcofuron_ext->Sulcofuron_int Uptake ALS_S Susceptible ALS Enzyme Sulcofuron_int->ALS_S Binds & Inhibits ALS_R Resistant ALS Enzyme (mutated) Sulcofuron_int->ALS_R Binding Reduced Pyruvate Pyruvate Pyruvate->ALS_S Substrate Pyruvate->ALS_R Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA Synthesis Blocked ALS_R->BCAA Synthesis Continues Protein_synthesis Protein Synthesis & Cell Growth BCAA->Protein_synthesis

Caption: Action of this compound on susceptible vs. resistant ALS enzymes.

Experimental Workflow for Resistance Screening

Resistance_Screening_Workflow cluster_sampling Field Sampling cluster_whole_plant Whole-Plant Bioassay cluster_biochemical Biochemical Assay cluster_molecular Molecular Analysis (Optional) Sample_Collection Collect weed seeds or leaf tissue from suspected resistant population Plant_Growth Grow plants to 3-4 leaf stage Sample_Collection->Plant_Growth Enzyme_Extraction Extract ALS enzyme from leaf tissue Sample_Collection->Enzyme_Extraction DNA_Extraction Extract DNA from leaf tissue Sample_Collection->DNA_Extraction Herbicide_Application Apply range of This compound doses Plant_Growth->Herbicide_Application Data_Collection_WP Assess injury and measure biomass Herbicide_Application->Data_Collection_WP Analysis_WP Calculate GR50 & Resistance Index Data_Collection_WP->Analysis_WP Enzyme_Assay Measure enzyme activity with varying herbicide concentrations Enzyme_Extraction->Enzyme_Assay Data_Collection_Bio Determine absorbance Enzyme_Assay->Data_Collection_Bio Analysis_Bio Calculate IC50 & Resistance Index Data_Collection_Bio->Analysis_Bio Gene_Sequencing Sequence the ALS gene DNA_Extraction->Gene_Sequencing Mutation_Analysis Identify resistance- conferring mutations Gene_Sequencing->Mutation_Analysis

Caption: Workflow for this compound resistance screening in weeds.

References

Application Note: Quantification of Sulcofuron-sodium in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Sulcofuron-sodium in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development and environmental monitoring. It encompasses sample collection, storage, preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and analysis by LC-MS/MS in Negative Ion Mode. This document provides the necessary parameters to establish a robust and sensitive analytical method for the determination of this compound in aqueous matrices.

Introduction

This compound is a mothproofing agent used in the textile industry.[1] Its potential for environmental contamination of water sources necessitates sensitive and specific analytical methods for monitoring its presence. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for quantifying trace levels of this compound in complex matrices like environmental water. This protocol details the steps for accurate and precise measurement of this compound.

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are crucial to ensure the integrity of the analysis.

  • Collection: Collect water samples in clean glass bottles, ensuring to fully immerse the bottle to obtain a sub-surface sample.

  • Storage: Immediately after collection, transport the samples to the laboratory. Store them in the dark at 4°C.

  • Processing Time: All sample processing and extraction should be initiated within 48 hours of collection.

Sample Preparation

Two effective methods for the extraction and concentration of this compound from water samples are presented below. The choice of method may depend on laboratory resources and desired precision.

SPE is a reliable method for sample clean-up and concentration.

  • Sample Preparation: Take a 1000 cm³ aliquot of the water sample. If using an internal standard, add it to the sample and shake vigorously.

  • Cartridge Conditioning: Use a 500 mg C18 cartridge. Activate and condition the cartridge by passing 5 cm³ of acetone, followed by 5 cm³ of methanol, and finally 5 cm³ of water.

  • Sample Loading: Apply the water sample to the conditioned cartridge at a flow rate of approximately 10 cm³/min.

  • Drying: After the entire sample has passed through, dry the cartridge for approximately 40 minutes.

  • Elution: Elute the retained analytes with three separate 2 cm³ aliquots of methanol.

  • Final Preparation: The eluted sample is now ready for LC-MS/MS analysis.

LLE is a classic extraction technique that can also be employed.

  • Sample Preparation: Place a 1000 cm³ aliquot of the water sample into a clean separating funnel. If using an internal standard, add it and shake vigorously.

  • pH Adjustment: Add approximately 30 g of sodium chloride to prevent emulsion formation. Adjust the solution to pH 2 with the addition of 1.0 M sulfuric acid.

  • Extraction: Perform the extraction with a suitable organic solvent like dichloromethane.

  • Final Preparation: The organic phase containing the analyte is collected and prepared for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a quantitative method for this compound.

  • Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient: A gradient elution should be optimized to ensure good separation of this compound from any matrix interferences. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M-Na]⁻): Based on the chemical formula of this compound (C₁₉H₁₁Cl₄N₂NaO₅S), the precursor ion in negative mode will be the deprotonated sulcofuron molecule. The calculated m/z for this ion is approximately 520.9. It is recommended to confirm this by infusing a standard solution.

  • Product Ions and Collision Energies: The specific product ions and optimal collision energies for this compound should be determined by performing a product ion scan on the precursor ion. This involves infusing a standard solution of this compound into the mass spectrometer and fragmenting the precursor ion at various collision energies to identify the most stable and abundant product ions. Two to three product ions should be selected for the MRM method for confident quantification and confirmation.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Extraction Efficiency (%) 74.3 ± 8.4[2]73.2 ± 6.7[2]
Precision (RSD%) Better precision observedLower precision compared to SPE[2]
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in water samples.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Glass Bottles) sample_storage 2. Sample Storage (Dark, 4°C, <48h) sample_collection->sample_storage spe 3a. Solid-Phase Extraction (SPE) (C18 Cartridge) sample_storage->spe lle 3b. Liquid-Liquid Extraction (LLE) (pH 2) sample_storage->lle lc_separation 4. LC Separation (C18 Column) spe->lc_separation lle->lc_separation ms_detection 5. MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification 6. Quantification (Calibration Curve) ms_detection->quantification reporting 7. Reporting quantification->reporting

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in water samples by LC-MS/MS. By following the detailed steps for sample preparation and the provided instrumental parameters, researchers can achieve reliable and sensitive detection of this compound. The flexibility of choosing between SPE and LLE for sample preparation allows for adaptation based on laboratory capabilities. The successful implementation of this method will aid in the monitoring of water quality and ensure environmental safety.

References

Application Notes and Protocols: Sulcofuron-sodium for Wool Mothproofing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are intended for researchers, scientists, and drug development professionals. Sulcofuron-sodium, also known as Mitin FF, is a neurotoxic insecticide and appropriate safety precautions must be taken. The standard industrial application method for this compound is during the dyeing process. The spray application protocol described herein is a hypothetical procedure based on general textile treatment principles, as a standardized spray application method for this specific chemical is not well-documented in available literature.

Introduction

This compound is an organochlorine insecticide historically used as a durable mothproofing agent for wool and other keratinous materials. It offers protection against the larvae of the common clothes moth (Tineola bisselliella) and other fabric pests. Its efficacy relies on its ability to act as a stomach poison upon ingestion by the larvae. Chemically, it is the sodium salt of sulcofuron and was commonly marketed as Mitin FF. Due to its classification as a neurotoxin, its use has been superseded in many applications by alternatives considered to be safer.

Mechanism of Action

While the specific molecular interactions of this compound are not extensively detailed in publicly available literature, it is understood to belong to the class of insecticides that act as sodium channel blockers (SCBIs).

Signaling Pathway of Sodium Channel Blocker Insecticides

The proposed mechanism involves the binding of the insecticide to the voltage-gated sodium channels in the nerve cells of the insect. This binding action inhibits the normal flow of sodium ions, which is essential for the propagation of nerve impulses. The disruption of the nervous system leads to paralysis and eventual death of the insect larva upon ingestion of the treated wool fibers.

SCBI_Mechanism cluster_neuron Insect Nerve Cell Membrane cluster_effect Physiological Effect Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Prevents depolarization Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Normal influx blocked Nerve_impulse Nerve Impulse Transmission Failure Sulcofuron This compound Sulcofuron->Na_channel Binds to channel Membrane Paralysis Paralysis Nerve_impulse->Paralysis Death Larval Death Paralysis->Death

Caption: Proposed mechanism of action for this compound as a sodium channel blocker.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound. It is important to note that specific data for spray application is limited, and the dyeing process parameters are based on historical industrial practices.

Table 1: this compound Application Parameters

ParameterDyeing Application (Standard Method)Spray Application (Hypothetical)
Concentration 0.37% on weight of goods (owg)1.0 - 2.0% (w/v) solution
Application Vehicle Aqueous dye bathWater or suitable solvent
Liquor Ratio 1:20 to 1:40Not applicable
Temperature 80 - 100 °CAmbient
pH 4.0 - 7.0Neutral
Dwell Time 30 - 60 minutesNot applicable

Table 2: Efficacy and Performance Data

ParameterExpected Outcome
Target Organism Larvae of Tineola bisselliella (Common Clothes Moth)
Efficacy Metric Larval mortality; Weight loss of wool
Expected Efficacy High larval mortality and minimal to no weight loss of treated wool when tested according to ISO 3998.
Durability Considered a durable treatment, resistant to washing and dry cleaning.

Experimental Protocols

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Protocol 1: Application of this compound via Dyeing Process (Standard Method)

This protocol describes the application of this compound to wool fabric in a laboratory-scale dyeing apparatus.

Materials:

  • Wool fabric swatches (e.g., 10g each)

  • This compound (Mitin FF)

  • Distilled water

  • Acetic acid (for pH adjustment)

  • Laboratory dyeing machine or heated water bath with agitation

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of Treatment Solution:

    • Calculate the required amount of this compound for a 0.37% on weight of goods (owg) concentration. For a 10g wool swatch, this would be 0.037g.

    • In a beaker, dissolve the calculated amount of this compound in distilled water at the desired liquor ratio (e.g., 1:30, which would be 300mL for a 10g swatch).

    • Adjust the pH of the solution to approximately 4.0 - 5.0 using acetic acid.

  • Application:

    • Place the wool swatch into the dyeing vessel.

    • Add the prepared treatment solution.

    • Raise the temperature of the bath to 80°C.

    • Maintain the temperature and provide gentle agitation for 60 minutes to ensure even uptake.

  • Post-treatment:

    • Allow the bath to cool.

    • Remove the wool swatch and rinse thoroughly with cold running water.

    • Squeeze out excess water and allow to air dry at room temperature, away from direct sunlight.

Protocol 2: Spray Application of this compound (Hypothetical Method)

This hypothetical protocol is for experimental purposes only and is based on general textile finishing techniques.

Materials:

  • Wool fabric swatches

  • This compound

  • Distilled water or appropriate solvent

  • Laboratory spray cabinet or fume hood with a spray gun (e.g., airbrush)

  • Analytical balance and volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Spray Solution:

    • Prepare a 1.5% (w/v) solution of this compound in distilled water. For 100mL of solution, dissolve 1.5g of this compound. Ensure it is fully dissolved.

  • Application:

    • Mount the wool swatch vertically in a laboratory spray cabinet or fume hood.

    • Evenly spray the solution onto the wool swatch from a consistent distance (e.g., 20-30 cm) until the fabric is uniformly wetted. Aim for a wet pick-up of 80-100% (i.e., a 10g swatch should hold 8-10g of solution).

  • Drying:

    • Carefully remove the treated swatch and place it in a drying oven at 60-80°C until completely dry.

Protocol 3: Efficacy Testing against Tineola bisselliella Larvae (Based on ISO 3998)

This protocol outlines a method to assess the mothproofing efficacy of the treated wool swatches.

Materials:

  • Treated and untreated (control) wool swatches

  • Tineola bisselliella larvae (e.g., 10-14 days old)

  • Petri dishes or ventilated containers

  • Incubator set to 25°C and 65% relative humidity

  • Analytical balance (accurate to 0.1 mg)

Procedure:

  • Conditioning:

    • Condition the treated and untreated wool swatches in the incubator for at least 24 hours.

  • Initial Weighing:

    • Weigh each wool swatch accurately.

  • Infestation:

    • Place each swatch in a separate petri dish.

    • Introduce a set number of larvae (e.g., 15) onto each swatch.

  • Incubation:

    • Place the petri dishes in the incubator for a period of 14 days.

  • Assessment:

    • After 14 days, remove the swatches from the petri dishes.

    • Count the number of dead and live larvae to calculate the mortality rate.

    • Carefully remove any frass and webbing from the wool swatches and re-condition them for 24 hours.

    • Weigh the swatches again to determine the weight loss due to larval feeding.

    • Visually assess the extent of damage to the fabric.

Workflow and Relationship Diagrams

Application_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Treatment cluster_test Efficacy Testing P1 Weigh Wool Swatch P2 Calculate & Weigh This compound P1->P2 P3 Prepare Treatment Solution P2->P3 A1 Dyeing Method (Standard) P3->A1 A2 Spray Method (Hypothetical) P3->A2 PT1 Rinse & Dry A1->PT1 PT2 Dry A2->PT2 T1 Infest with Larvae PT1->T1 PT2->T1 T2 Incubate (14 days) T1->T2 T3 Assess Mortality & Weight Loss T2->T3

Caption: Experimental workflow for application and efficacy testing of this compound.

Logical_Relationships Concentration Concentration of This compound Uptake Uptake by Wool Fiber Concentration->Uptake directly influences Efficacy Mothproofing Efficacy Uptake->Efficacy determines Durability Durability to Washing/Cleaning Uptake->Durability affects Application_Method Application Method (Dyeing vs. Spray) Evenness Evenness of Application Application_Method->Evenness impacts Evenness->Efficacy critical for

Caption: Logical relationships between key parameters in wool mothproofing.

Application Note: A Highly Sensitive Enzyme Inhibition-Based Bioassay for the Detection of Sulcofuron-sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulcofuron-sodium is a chemical compound utilized primarily as a mothproofing agent for textiles and has also been investigated for its herbicidal properties.[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and insects.[1][2] The disruption of this pathway is lethal to the target organisms. Traditional methods for the detection of this compound, such as liquid chromatography-mass spectrometry, offer high sensitivity and specificity but necessitate sophisticated instrumentation and complex sample preparation.[3][4] This application note describes a sensitive and specific bioassay for the detection of this compound based on the inhibition of the ALS enzyme, providing a valuable tool for researchers in environmental monitoring, toxicology, and drug development.

Principle of the Bioassay

This bioassay quantifies the concentration of this compound by measuring its inhibitory effect on the activity of the acetolactate synthase (ALS) enzyme. The assay utilizes a purified or recombinant ALS enzyme that catalyzes the conversion of pyruvate to α-acetolactate. The production of α-acetolactate is monitored through a colorimetric reaction. In the presence of this compound, the activity of ALS is inhibited, leading to a decrease in the formation of α-acetolactate and a corresponding reduction in the colorimetric signal. The concentration of this compound in a sample is inversely proportional to the measured enzyme activity.

Experimental Workflow

The experimental workflow for the this compound bioassay is depicted in the diagram below. The process begins with the preparation of the sample, standards, and enzymatic reaction components. This is followed by the enzymatic reaction, which is initiated by the addition of the substrate (pyruvate) and quenched after a specific incubation period. Finally, a colorimetric detection step allows for the quantification of the reaction product, and the results are analyzed to determine the concentration of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis prep_sample Sample Preparation (e.g., extraction, dilution) reaction_setup Assay Plate Setup (Samples, Standards, Controls) prep_sample->reaction_setup prep_standards This compound Standards prep_standards->reaction_setup prep_reagents Reagent Preparation (ALS Enzyme, Buffer, Pyruvate) add_enzyme Add ALS Enzyme prep_reagents->add_enzyme reaction_setup->add_enzyme add_substrate Initiate Reaction (Add Pyruvate) add_enzyme->add_substrate incubation Incubation add_substrate->incubation stop_reaction Stop Reaction (Add Acid) incubation->stop_reaction color_dev Color Development stop_reaction->color_dev read_plate Measure Absorbance color_dev->read_plate analysis Data Analysis read_plate->analysis

Experimental workflow for the this compound bioassay.

Signaling Pathway

The bioassay is based on the direct inhibition of the acetolactate synthase (ALS) enzyme by this compound. This inhibition disrupts the biosynthesis of essential branched-chain amino acids.

signaling_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Further Steps Sulcofuron This compound Sulcofuron->Inhibition Inhibition->ALS

Inhibition of Acetolactate Synthase by this compound.

Protocols

Materials and Reagents:

  • Purified or recombinant acetolactate synthase (ALS)

  • This compound standard

  • Pyruvate

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

  • Stopping Solution (e.g., 1 M H₂SO₄)

  • Colorimetric Reagent A (e.g., 0.5% creatine)

  • Colorimetric Reagent B (e.g., 5% α-naphthol in 2.5 M NaOH)

  • 96-well microplate

  • Microplate reader

Protocol for this compound Detection:

  • Preparation of Standards: Prepare a series of this compound standards in the reaction buffer with concentrations ranging from 0.1 nM to 1000 nM.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute the extract in the reaction buffer to fall within the assay's linear range.

  • Assay Setup: To each well of a 96-well microplate, add 50 µL of either the reaction buffer (for the blank), this compound standards, or the prepared samples.

  • Enzyme Addition: Add 25 µL of the ALS enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow for the binding of this compound to the enzyme.

  • Initiation of Reaction: Add 25 µL of the pyruvate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of the stopping solution to each well.

  • Color Development: Add 50 µL of Colorimetric Reagent A followed by 50 µL of Colorimetric Reagent B to each well. Incubate at 60°C for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each standard and sample relative to the control (no this compound). Plot a standard curve of percentage inhibition versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their percentage inhibition values on the standard curve.

Data Presentation

The following table summarizes representative quantitative data obtained from the this compound bioassay. The results demonstrate a dose-dependent inhibition of ALS activity by this compound.

This compound (nM)Absorbance (525 nm)% Inhibition
0 (Control)1.2540
0.11.12810.0
10.87730.1
100.45164.0
1000.12590.0
10000.06395.0

Table 1: Representative data showing the effect of varying concentrations of this compound on the absorbance signal and the calculated percentage of ALS enzyme inhibition.

Conclusion

The described enzyme inhibition-based bioassay provides a sensitive, rapid, and cost-effective method for the detection of this compound. This assay is well-suited for high-throughput screening and can be readily adopted in various research and monitoring settings. The detailed protocol and workflow diagrams provided in this application note offer a comprehensive guide for the successful implementation of this bioassay.

References

Protocol for Testing Sulcofuron-sodium Efficacy Against Textile Pests

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulcofuron-sodium, also known by its trade name Mitin FF, is an insecticide used in the textile industry for the moth-proofing of wool and other animal fibers.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound against common textile pests, specifically the webbing clothes moth (Tineola bisselliella) and the varied carpet beetle (Anthrenus verbasci). The protocols are based on established international standards to ensure reproducibility and comparability of results.

The primary mode of action for this compound is as a stomach poison. For it to be effective, the larvae of the textile pests must ingest the treated fibers. A minute amount of this compound-treated wool is sufficient to kill clothes moth larvae and newly-hatched carpet beetle larvae.[3]

Objective

To provide a standardized methodology for the quantitative evaluation of this compound's efficacy in protecting wool textiles from damage caused by Tineola bisselliella and Anthrenus verbasci larvae.

Materials and Equipment

Chemical and Biological Materials
  • This compound (analytical standard)

  • Distilled or deionized water

  • Acetic acid (glacial)

  • Sodium lauryl sulfate

  • Undyed, plain-weave wool fabric (scoured to remove any prior finishes)

  • Webbing clothes moth (Tineola bisselliella) larvae (10-14 days old)

  • Varied carpet beetle (Anthrenus verbasci) larvae (late instar)

  • Larval rearing medium

Equipment
  • Analytical balance (accurate to 0.1 mg)

  • Laboratory dyeing machine or water bath with agitation

  • Beakers and graduated cylinders

  • Pipettes

  • Petri dishes or similar ventilated containers for bioassays

  • Incubator or environmental chamber capable of maintaining 25 ± 2°C and 65 ± 5% relative humidity

  • Stereomicroscope

  • Forced-air oven

Experimental Protocols

Preparation of this compound Treatment Solutions
  • Prepare a stock solution of this compound (e.g., 1 g/L) in distilled water.

  • From the stock solution, prepare a series of treatment solutions to achieve the desired concentrations on the wool fabric. Typical concentrations for testing range from 0.05% to 0.5% on weight of wool (% owf).

  • For each treatment bath, add acetic acid to adjust the pH to 3.5-4.0.

Application of this compound to Wool Fabric
  • Cut wool fabric samples into uniform sizes (e.g., 2 cm x 5 cm).

  • Accurately weigh each fabric sample.

  • Treat the wool samples in the prepared this compound solutions in a laboratory dyeing machine or a shaking water bath. The liquor-to-goods ratio should be approximately 40:1.

  • Gradually heat the treatment bath to 95-100°C over 30 minutes.

  • Maintain this temperature for 30 minutes with continuous agitation to ensure even application.

  • Allow the bath to cool, then remove the fabric samples.

  • Rinse the samples thoroughly with cold running water and then with distilled water.

  • Air-dry the treated samples at room temperature.

  • Prepare untreated control samples by subjecting them to the same process using a blank solution (water and acetic acid only).

Bioassay Protocol for Tineola bisselliella (Webbing Clothes Moth)

This protocol is adapted from the AATCC Test Method 24 and ISO 3998.

  • Condition the treated and control fabric samples at 25 ± 2°C and 65 ± 5% relative humidity for at least 24 hours.

  • Weigh each conditioned fabric sample to the nearest 0.1 mg.

  • Place each fabric sample in a separate ventilated container (e.g., petri dish).

  • Introduce 10 Tineola bisselliella larvae (10-14 days old) into each container.

  • Place the containers in an incubator at 25 ± 2°C and 65 ± 5% relative humidity in the dark for 14 days.

  • After the 14-day exposure period, remove the fabric samples.

  • Carefully remove any webbing, frass (excrement), and living or dead larvae from the fabric samples.

  • Count and record the number of dead and live larvae to calculate the percentage mortality.

  • Re-condition the fabric samples at 25 ± 2°C and 65 ± 5% relative humidity for 24 hours.

  • Weigh the re-conditioned fabric samples to the nearest 0.1 mg and calculate the percentage weight loss.

Bioassay Protocol for Anthrenus verbasci (Varied Carpet Beetle)

This protocol is also based on the principles of AATCC Test Method 24.

  • Follow steps 1-5 of the Tineola bisselliella bioassay protocol, using late-instar Anthrenus verbasci larvae instead.

  • After the 14-day exposure period, remove the fabric samples.

  • Count and record the number of dead and live larvae to determine the percentage mortality.

  • Assess the extent of damage to the fabric samples. This can be done by:

    • Fabric Weight Loss Method: As described for T. bisselliella.

    • Visual Assessment: Grade the damage on a scale (e.g., 0 = no damage, 1 = slight grazing, 2 = noticeable damage with some holes, 3 = severe damage with significant holes).

Data Presentation

The quantitative data from the efficacy testing should be summarized in clearly structured tables for easy comparison.

Table 1: Efficacy of this compound against Tineola bisselliella Larvae after 14 Days

This compound Concentration (% owf)Average Larval Mortality (%)Average Fabric Weight Loss (%)
0 (Control)0-10> 20
0.0590-100< 5
0.1100< 2
0.2100< 1
0.51000

Table 2: Efficacy of this compound against Anthrenus verbasci Larvae after 14 Days

This compound Concentration (% owf)Average Larval Mortality (%)Average Fabric Weight Loss (%)Visual Damage Rating (0-3)
0 (Control)0-5> 153
0.0585-95< 71
0.195-100< 40-1
0.2100< 20
0.510000

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for testing the efficacy of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase prep_sol Prepare this compound Treatment Solutions treat_fabric Treat Fabric Samples (Dyeing Process) prep_sol->treat_fabric prep_fabric Prepare and Weigh Wool Fabric Samples prep_fabric->treat_fabric rinse_dry Rinse and Dry Treated Fabric treat_fabric->rinse_dry condition_fabric Condition Fabric Samples rinse_dry->condition_fabric weigh_fabric1 Initial Weighing condition_fabric->weigh_fabric1 expose_larvae Introduce Larvae and Incubate for 14 Days weigh_fabric1->expose_larvae assess_mortality Assess Larval Mortality expose_larvae->assess_mortality recondition_fabric Re-condition Fabric expose_larvae->recondition_fabric weigh_fabric2 Final Weighing recondition_fabric->weigh_fabric2 calc_weight_loss Calculate Fabric Weight Loss weigh_fabric2->calc_weight_loss

Caption: Experimental workflow for this compound efficacy testing.

Logical Relationship of Efficacy Assessment

The following diagram illustrates the logical relationship between the treatment and the assessment of its efficacy.

efficacy_assessment cluster_outcomes Efficacy Outcomes treatment This compound Treatment on Wool ingestion Larval Ingestion of Treated Fibers treatment->ingestion toxicity Stomach Poisoning Mechanism ingestion->toxicity mortality Increased Larval Mortality toxicity->mortality reduced_feeding Reduced Feeding Activity toxicity->reduced_feeding protection Protection of Wool Textile mortality->protection reduced_feeding->protection

Caption: Logical flow of this compound's protective action.

Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • Dispose of all chemical waste and treated materials in accordance with local, state, and federal regulations.

References

Application Note & Protocol: Assessing Sulcofuron-sodium Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron-sodium is a sulfonylurea herbicide that is effective for weed control. Understanding its uptake and translocation in plants is crucial for optimizing its efficacy, assessing crop safety, and evaluating its environmental impact. This document provides a detailed methodology for assessing the absorption and movement of this compound in plants, employing modern analytical techniques. The protocols outlined here are intended to provide a robust framework for researchers in academia and industry.

Overview of the Method

This method utilizes a combination of radiolabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to study the uptake and translocation of this compound. Radiolabeled ¹⁴C-Sulcofuron-sodium allows for the qualitative and quantitative tracking of the herbicide's movement throughout the plant. LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound and its potential metabolites in various plant tissues.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It encompasses plant treatment, sample collection, preparation, and analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Processing cluster_analysis Analysis plant_growth Plant Cultivation application Herbicide Application (Foliar or Root) plant_growth->application herbicide_prep Prepare ¹⁴C-Sulcofuron-sodium Solution herbicide_prep->application harvest Harvest Plants at Time Intervals application->harvest separation Separate into Roots, Stems, Leaves harvest->separation washing Wash to Remove External Residue separation->washing autoradiography Autoradiography (Qualitative) washing->autoradiography Whole Plant/Sections lsc Liquid Scintillation Counting (Quantitative) washing->lsc Tissue Samples extraction Solvent Extraction washing->extraction Tissue Samples lcms LC-MS/MS Analysis extraction->lcms

Figure 1: Experimental workflow for assessing this compound uptake.

Hypothetical Signaling Pathway for Sodium Ion Component

While the primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, the "sodium" component of this compound may interact with sodium transport pathways in plant cells. The following diagram illustrates a hypothetical model of sodium ion transport, which could influence the distribution of the compound.

sodium_transport cluster_vacuole Vacuole SOS1 SOS1 (Na+/H+ Antiporter) extracellular Extracellular Space (Soil/Apoplast) HKT1 HKT1 Transporter cytosol Cytosol NSCC Non-Selective Cation Channels NHX NHX (Na+/H+ Antiporter) extracellular->HKT1 extracellular->NSCC extracellular->cytosol Na+ Influx cytosol->SOS1 cytosol->NHX Na+ Sequestration cytosol->extracellular Na+ Efflux

Figure 2: Hypothetical sodium ion transport pathways in a plant cell.

Experimental Protocols

Radiolabeling Studies for Uptake and Translocation

This protocol uses ¹⁴C-labeled this compound to trace its movement.

Materials:

  • ¹⁴C-Sulcofuron-sodium (labeled on a stable part of the molecule)

  • Test plants (e.g., a target weed species and a crop species)

  • Growth chamber or greenhouse

  • Micropipettes

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • Phosphor imager or X-ray film for autoradiography

  • Plant press

Procedure:

  • Plant Growth: Grow plants in a hydroponic or soil medium to the desired growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application:

    • Foliar Application: Apply a known amount and specific activity of ¹⁴C-Sulcofuron-sodium solution as discrete droplets to a specific leaf.

    • Root Application: Add the ¹⁴C-Sulcofuron-sodium solution to the hydroponic medium or soil.

  • Harvest: Harvest plants at various time points (e.g., 6, 24, 48, 72 hours) post-application.

  • Sample Processing:

    • For root-treated plants, rinse the roots carefully to remove external radioactivity.[1]

    • For leaf-treated plants, wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed herbicide.[1]

    • Separate the plant into different parts: treated leaf (for foliar application), other leaves, stem, and roots.

  • Autoradiography (Qualitative Analysis):

    • Mount the whole plant on paper and press-dry it.[1]

    • Expose the dried plant to a phosphor imager screen or X-ray film for a suitable duration.

    • Develop the image to visualize the distribution of the radiolabel.

  • Liquid Scintillation Counting (Quantitative Analysis):

    • Dry and weigh the separated plant parts.

    • Combust the samples in a biological oxidizer to capture the ¹⁴CO₂.

    • Measure the radioactivity in the captured ¹⁴CO₂ using a liquid scintillation counter.

    • Calculate the amount of this compound in each plant part based on the specific activity.

LC-MS/MS for this compound Quantification

This protocol provides a sensitive method for quantifying this compound in plant tissues.

Materials:

  • Plant tissue samples

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb)[2]

  • Acetonitrile

  • Formic acid

  • Methanol

  • Dichloromethane

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system[2]

Procedure:

  • Sample Homogenization: Homogenize fresh or frozen plant tissue samples.

  • Extraction (QuEChERS method adaptation):

    • Weigh a subsample of the homogenized tissue (e.g., 5-10 g).

    • Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the sample.[3]

    • Vortex or shake vigorously for 1-3 minutes to extract the analyte into the organic phase.[3]

    • Centrifuge to separate the layers.

  • Clean-up:

    • Take an aliquot of the acetonitrile supernatant.

    • Pass it through an SPE cartridge to remove interfering matrix components.[2]

    • Elute the analyte using a suitable solvent mixture (e.g., 1% formic acid in methanol-dichloromethane).[2]

    • Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Separate the analyte using a suitable column (e.g., C18).

    • Detect and quantify this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[2][4] This provides high selectivity and sensitivity.[4][5]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Quantitative Distribution of ¹⁴C-Sulcofuron-sodium in Plant Tissues (Hypothetical Data)

Time After Treatment (hours)Plant PartRadioactivity (% of Applied)This compound (ng/g tissue)
6Treated Leaf85.2 ± 4.11250.5 ± 60.2
Other Leaves1.5 ± 0.322.1 ± 4.4
Stem2.1 ± 0.530.9 ± 7.4
Roots0.8 ± 0.211.8 ± 2.9
24Treated Leaf65.7 ± 3.8966.2 ± 55.9
Other Leaves8.9 ± 1.1130.9 ± 16.2
Stem10.3 ± 1.5151.5 ± 22.1
Roots4.2 ± 0.761.8 ± 10.3
72Treated Leaf40.1 ± 3.5589.7 ± 51.5
Other Leaves15.6 ± 1.9229.4 ± 27.9
Stem18.2 ± 2.2267.6 ± 32.4
Roots9.8 ± 1.3144.1 ± 19.1

Table 2: LC-MS/MS Parameters for this compound Analysis (Example)

ParameterValue
Ionization ModePositive Electrospray (ESI+)[2]
Precursor Ion (m/z)[Insert Value]
Product Ions (m/z)[Insert Value 1], [Insert Value 2]
Collision Energy (eV)[Insert Value]
Retention Time (min)[Insert Value]
Limit of Quantification (LOQ)5 µg/kg[2]

Conclusion

The combination of radiolabeling and LC-MS/MS provides a comprehensive approach to studying the uptake and translocation of this compound in plants. The qualitative data from autoradiography visualizes the movement pathways, while quantitative data from liquid scintillation counting and LC-MS/MS allow for a detailed assessment of the herbicide's distribution and concentration in different plant tissues. These protocols can be adapted to various plant species and experimental conditions to gain valuable insights into the behavior of this compound.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Determination of Sulcofuron-sodium in Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron-sodium is a sulfonylurea herbicide used for weed control. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. This application note details a robust and reliable solid-phase extraction (SPE) method for the selective isolation and concentration of this compound from complex soil matrices prior to chromatographic analysis. The protocol is designed to provide high recovery and clean extracts, suitable for sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves an initial liquid extraction of this compound from the soil sample using a basic buffer solution. Sulfonylurea herbicides are more soluble in basic conditions, facilitating their transfer into the liquid phase. The resulting extract is then acidified to neutralize the charge on the this compound molecule, promoting its retention on a non-polar C18 SPE sorbent. Interfering substances are washed from the SPE cartridge, and the target analyte is subsequently eluted with an organic solvent.

Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Hydrochloric Acid (HCl)

  • C18 SPE Cartridges (500 mg, 6 mL)

  • Glass vials and volumetric flasks

  • Centrifuge and centrifuge tubes

  • SPE vacuum manifold

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound at 100 µg/mL in methanol. From this stock, prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the initial mobile phase of the analytical method.

Sample Preparation and Extraction
  • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 M ammonium carbonate solution.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Shake mechanically for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean glass tube.

  • Adjust the pH of the supernatant to approximately 3 with 1 M HCl.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Loading: Load the pH-adjusted soil extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 2 x 3 mL aliquots of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the method for sulfonylurea herbicides structurally similar to this compound in a clay loam soil matrix.[1]

AnalyteFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
Chlorsulfuron6.080.19.9~0.5
Metsulfuron-methyl6.099.48.7~0.2
Thifensulfuron-methyl6.095.96.1~0.5
Triasulfuron6.0100.524.2~0.5

Note: Data presented is for structurally similar sulfonylurea herbicides and serves as a performance estimate for this compound. The Limit of Quantification is an estimate based on typical instrument performance for this class of compounds.

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis soil 10g Soil Sample extraction Add 20mL 0.1M (NH₄)₂CO₃ Shake for 30 min soil->extraction centrifuge Centrifuge at 4000 rpm for 15 min extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Adjust pH to ~3 with 1M HCl supernatant->acidify load 2. Load Sample Extract acidify->load condition 1. Condition: 5mL Methanol 5mL Water condition->load wash 3. Wash: 5mL Water load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute: 2 x 3mL Methanol dry->elute reconstitute Evaporate & Reconstitute in 1mL Mobile Phase elute->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from soil.

References

Application Note: High-Throughput Screening of Sulfonylurea Analogs for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed protocol for the high-throughput screening (HTS) of novel sulfonylurea analogs for potential herbicidal activity. While the initial query focused on Sulcofuron-sodium, literature primarily identifies it as an insecticide.[1][2] This application note, therefore, addresses the broader and more relevant class of sulfonylurea compounds, which are potent herbicides. The protocols outlined herein focus on the primary mechanism of action for sulfonylurea herbicides: the inhibition of the acetolactate synthase (ALS) enzyme.[3] Methodologies for both in vitro enzyme inhibition assays and whole-plant screening are detailed, along with data presentation guidelines and visualizations to facilitate efficient screening and lead compound identification.

Introduction

Sulfonylurea herbicides are a major class of herbicides characterized by their high efficacy at low application rates, broad weed control spectrum, and low mammalian toxicity.[4][5] They act by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] The inhibition of this pathway leads to the cessation of plant cell growth and division, ultimately resulting in plant death.[3]

The discovery of new sulfonylurea analogs with improved efficacy, selectivity, and environmental profiles is an ongoing goal in agrochemical research. High-throughput screening (HTS) plays a crucial role in rapidly evaluating large libraries of chemical compounds to identify promising herbicidal candidates. This application note provides a framework for conducting HTS of sulfonylurea analogs.

Mechanism of Action: ALS Inhibition

The herbicidal activity of sulfonylureas is directly linked to their ability to inhibit the ALS enzyme. This specific mode of action allows for targeted screening assays. A simplified representation of this pathway is provided below.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Biosynthesis Pathway PlantGrowth Plant Growth & Division AminoAcids->PlantGrowth Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->ALS Inhibition

Figure 1: Simplified pathway of ALS inhibition by sulfonylurea herbicides.

High-Throughput Screening Workflow

A typical HTS workflow for discovering novel herbicidal sulfonylurea analogs involves a multi-tiered approach, starting with a primary in vitro screen followed by secondary whole-plant assays for promising candidates.

HTS_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Secondary Screening cluster_3 Lead Optimization Compound_Library Sulfonylurea Analog Library In_Vitro_HTS In Vitro ALS Enzyme Inhibition Assay Compound_Library->In_Vitro_HTS Data_Analysis_1 Data Analysis: Calculate % Inhibition & IC50 In_Vitro_HTS->Data_Analysis_1 Hit_Selection Hit Selection Data_Analysis_1->Hit_Selection Whole_Plant_Assay Whole-Plant Bioassay (e.g., Rape Disc Assay) Hit_Selection->Whole_Plant_Assay Confirmed Hits Data_Analysis_2 Data Analysis: Calculate GR50 & Assess Phytotoxicity Whole_Plant_Assay->Data_Analysis_2 Lead_Candidates Lead Candidate Identification Data_Analysis_2->Lead_Candidates

Figure 2: High-throughput screening workflow for herbicidal sulfonylurea analogs.

Experimental Protocols

Primary Screen: In Vitro ALS Enzyme Inhibition Assay

This assay quantifies the ability of test compounds to inhibit the activity of the ALS enzyme extracted from a target plant species.

Materials:

  • ALS enzyme extract from a sensitive plant species (e.g., Pisum sativum or Brassica napus).[4]

  • Assay Buffer: Phosphate buffer (pH 7.5) containing pyruvate, thiamine pyrophosphate (TPP), MgCl2, and FAD.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Positive Control: A known sulfonylurea herbicide (e.g., Chlorsulfuron).

  • Negative Control: DMSO.

  • Creatine and α-naphthol solution.

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the ALS enzyme extract to each well.

  • Add the test compounds, positive control, or negative control (DMSO) to the respective wells.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding sulfuric acid. This also decarboxylates the product acetolactate to acetoin.

  • Add creatine and α-naphthol solution and incubate at 60°C for 15 minutes to allow for color development (Voges-Proskauer reaction).

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Secondary Screen: Whole-Plant Bioassay (Rape Disc Assay)

This assay assesses the herbicidal effect of the compounds on whole plant tissues. The rape disc assay is a common method for evaluating sulfonylurea herbicides.[6]

Materials:

  • Seeds of a sensitive plant species (e.g., Brassica napus - rape).

  • Test compounds dissolved in a suitable solvent.

  • Petri dishes or multi-well plates.

  • Growth medium (e.g., Murashige and Skoog medium).

  • Filter paper discs.

Protocol:

  • Germinate rape seeds in the dark for 48-72 hours.

  • Prepare various concentrations of the test compounds in the growth medium.

  • Place a filter paper disc in each well of a multi-well plate or in petri dishes.

  • Saturate each disc with the corresponding test compound solution or a control solution.

  • Excise the roots of the germinated seedlings and place them on the treated filter paper.

  • Incubate the plates under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 72 hours.

  • Measure the root growth inhibition for each treatment compared to the control.

  • Calculate the GR50 value (the concentration that causes a 50% reduction in root growth).

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format to allow for easy comparison of the herbicidal activity of the tested analogs.

Table 1: In Vitro ALS Inhibition and Whole-Plant Herbicidal Activity of Sulfonylurea Analogs

Compound IDMolecular StructureIn Vitro ALS Inhibition IC50 (µM)Whole-Plant GR50 (µM)Phytotoxicity Notes
Control Chlorsulfuron0.050.1Strong chlorosis and necrosis
Analog-001 [Structure]1.25.8Moderate stunting
Analog-002 [Structure]0.080.3Strong chlorosis, similar to control
Analog-003 [Structure]> 100> 100No visible effect
Analog-004 [Structure]5.612.1Mild stunting

Conclusion

The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel sulfonylurea analogs with herbicidal activity. The combination of an in vitro target-based assay with a whole-plant bioassay allows for the efficient selection of potent lead compounds for further development. The systematic evaluation and data presentation outlined in this application note will aid researchers in the discovery of next-generation herbicides.

References

Troubleshooting & Optimization

Troubleshooting Sulcofuron-sodium solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Sulcofuron-sodium in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is a white solid that is known to be soluble in boiling water.[1] Its solubility in aqueous buffers at room temperature is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: As a member of the sulfonylurea class of compounds, this compound's solubility is pH-dependent. The solubility of sulfonylurea herbicides generally increases in alkaline conditions (higher pH).[2][3] For optimal dissolution, a neutral to slightly alkaline pH range of 7.0 to 9.0 is recommended.[1]

Q3: I am observing precipitation when trying to dissolve this compound. What is the likely cause?

A3: Precipitation of this compound in aqueous buffers is often due to a suboptimal pH. If the buffer pH is acidic, the solubility of this compound, like other sulfonylureas, will be significantly lower, which can lead to precipitation.[2][3]

Q4: What is the recommended pH for preparing a this compound solution?

A4: A pH of approximately 7.0 is considered optimal for preparing spray solutions of sulfonylurea herbicides.[4] For laboratory stock solutions, maintaining a pH in the neutral to slightly alkaline range (7.0-9.0) is advisable to ensure complete dissolution and stability.[1]

Q5: How stable is this compound in aqueous solutions?

A5: this compound is most stable in neutral to slightly alkaline conditions.[2] It is prone to hydrolysis, a primary degradation pathway, which is accelerated in acidic conditions.[5][6] The rate of hydrolysis is also dependent on temperature.[5][6]

Q6: Can I heat the solution to aid dissolution?

A6: Yes, this compound is soluble in boiling water.[1] Gentle heating can be used to aid dissolution. However, it is important to monitor the temperature and avoid prolonged boiling, as high temperatures can increase the rate of hydrolysis.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder is not dissolving completely in my aqueous buffer.

Potential Causes & Solutions:

  • Incorrect pH: The pH of your buffer may be too acidic.

    • Solution: Verify the pH of your buffer. If it is below 7.0, adjust it to a neutral or slightly alkaline pH (7.0-8.0) using a suitable base (e.g., dilute NaOH).

  • Low Temperature: Dissolution may be slow at room temperature.

    • Solution: Gently warm the solution in a water bath while stirring. Avoid excessive heat to prevent degradation.

  • Insufficient Mixing: The compound may not be adequately dispersed.

    • Solution: Use a magnetic stirrer or vortex mixer to ensure thorough mixing.

  • Concentration Too High: You may be exceeding the solubility limit for the given conditions.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, you may need to adjust the pH or consider a different buffer system.

Problem: My this compound solution is cloudy or has formed a precipitate after initial dissolution.

Potential Causes & Solutions:

  • pH Shift: The pH of the solution may have changed over time.

    • Solution: Re-measure the pH of your solution and adjust it back to the 7.0-8.0 range if necessary.

  • Hydrolysis: The compound may be degrading, especially if the solution is acidic or has been stored for an extended period.

    • Solution: Prepare fresh solutions for your experiments. Store stock solutions at a neutral to slightly alkaline pH and at a low temperature to minimize hydrolysis.

  • Buffer Interaction: While less common, some buffer components could potentially interact with this compound.

    • Solution: If you continue to experience issues, consider trying a different buffer system (e.g., switching from a phosphate-based buffer to a TRIS-based buffer).

Data Presentation

Table 1: Factors Affecting this compound Solubility and Stability

ParameterEffect on SolubilityEffect on Stability (Hydrolysis)Recommendations
pH Increases with higher pH (more alkaline)[2][3]More stable at neutral to slightly alkaline pH (7-9). Degrades faster in acidic conditions.[2][5][6]Maintain a pH between 7.0 and 8.0 for optimal solubility and stability.
Temperature Increases with higher temperature.[1]Degradation rate increases with higher temperatures.[5][6]Use gentle warming to aid dissolution, but avoid prolonged heating. Store solutions at low temperatures (e.g., 4°C).
Buffer Type No specific data available for this compound.No specific data available for this compound.Phosphate and TRIS buffers are common choices. If issues persist, consider trying an alternative buffer.

Experimental Protocols

Protocol for Preparing a this compound Aqueous Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration may need to be optimized based on the specific requirements of your experiment.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled)

  • Aqueous buffer of choice (e.g., Phosphate buffer, TRIS buffer)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Sterile filter (optional)

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 100 mM Phosphate buffer or 100 mM TRIS buffer). Adjust the initial pH to approximately 7.0.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Mixing: Add the this compound powder to a beaker containing a magnetic stir bar and a portion of the prepared buffer.

  • Dissolution:

    • Place the beaker on a magnetic stirrer and begin stirring.

    • If the powder does not dissolve readily, gently warm the solution on a hot plate with stirring. Monitor the temperature to avoid overheating.

  • pH Adjustment: Once the powder is fully dissolved, allow the solution to cool to room temperature. Measure the pH and carefully adjust it to a final pH between 7.0 and 8.0 using a dilute acid or base if necessary.

  • Final Volume: Transfer the solution to a volumetric flask and add buffer to reach the final desired volume.

  • Sterilization (Optional): If required for your application, sterile-filter the solution using a 0.22 µm filter.

  • Storage: Store the stock solution in a well-sealed container at 4°C, protected from light. It is recommended to prepare fresh solutions regularly.

Visualizations

Troubleshooting Workflow for this compound Solubility

TroubleshootingWorkflow start Start: Dissolving this compound issue Issue: Incomplete Dissolution or Precipitation start->issue check_ph Check pH of the buffer issue->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-8.0 ph_low->adjust_ph Yes warm_solution Gently warm the solution while stirring ph_low->warm_solution No adjust_ph->warm_solution check_dissolution Does it dissolve? warm_solution->check_dissolution success Success: Solution Prepared check_dissolution->success Yes reassess Reassess Concentration or Buffer Choice check_dissolution->reassess No

Caption: A flowchart for troubleshooting this compound solubility issues.

Factors Influencing this compound Solubility and Stability

Factors cluster_solubility Solubility cluster_stability Stability (vs. Hydrolysis) pH_sol pH Solubility This compound Solubility pH_sol->Solubility Higher pH (alkaline) increases Temp_sol Temperature Temp_sol->Solubility Higher Temp increases pH_stab pH Stability This compound Stability pH_stab->Stability Acidic pH decreases Temp_stab Temperature Temp_stab->Stability Higher Temp decreases

References

Analysis of Sulcofuron-sodium degradation under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the analysis of Sulcofuron-sodium degradation under various environmental conditions. Due to the limited availability of public data on the specific degradation kinetics and pathways of this compound, this guide offers a framework based on established principles of forced degradation studies for related compounds. The provided protocols and frequently asked questions (FAQs) are intended to be adapted to your specific experimental findings.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound degradation.

Question 1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

Answer:

  • Increase Stressor Intensity: The initial stress conditions may not be stringent enough to induce degradation. Gradually increase the intensity of the stressor. For example:

    • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N or higher), or increase the temperature.

    • Photolysis: Increase the light intensity or the duration of exposure. Ensure the light source emits wavelengths absorbed by this compound.

    • Thermal: Increase the temperature in increments (e.g., 10°C).

  • Extend Exposure Time: Degradation may be slow. Extend the duration of the experiment and collect samples at later time points.

  • Check Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small amounts of degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Question 2: I am seeing too much degradation too quickly, making it difficult to determine the degradation kinetics. How can I slow it down?

Answer:

  • Reduce Stressor Intensity: Decrease the concentration of acid/base, lower the temperature, or reduce the light intensity.

  • Sample at Earlier Time Points: Collect samples more frequently at the beginning of the experiment to capture the initial degradation profile.

  • Use a Co-solvent: For hydrolysis studies, if solubility is an issue, using a co-solvent might be necessary. However, be aware that the co-solvent can affect the degradation rate.

Question 3: My chromatograms show many small, unidentified peaks. How can I determine if they are degradation products?

Answer:

  • Analyze a Control Sample: Compare the chromatogram of your stressed sample to a control sample (this compound in the same medium but not subjected to the stressor). Peaks present in the stressed sample but not in the control are potential degradation products.

  • Mass Balance Analysis: Calculate the mass balance. The sum of the amount of remaining this compound and the amount of all degradation products should ideally be close to 100% of the initial amount of this compound.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak. A decrease in peak purity over time suggests the co-elution of degradation products.

Question 4: How do I choose the right analytical method for my degradation study?

Answer:

  • Stability-Indicating Method: The primary requirement is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). This method must be able to separate the parent compound (this compound) from all its potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of these degradants.

  • Detector: A PDA detector is highly recommended as it can help in peak purity assessment and provide UV spectral information about the degradation products, which can aid in their identification. Mass spectrometry (MS) detection (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Question 5: What are the key parameters to determine in a degradation kinetics study?

Answer:

  • Order of Reaction: Determine if the degradation follows zero-order, first-order, or another kinetic model.

  • Rate Constant (k): This value quantifies the speed of the degradation reaction under specific conditions.

  • Half-Life (t½): The time it takes for the concentration of this compound to decrease by half.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the specific properties of the molecule and the analytical method used.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, acetonitrile, or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of hydrochloric acid (e.g., 0.1 N or 1 N HCl).

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH).

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for your analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples and the control using a validated stability-indicating method.

Protocol 3: Thermal Degradation
  • Sample Preparation: Place this compound powder in a controlled temperature and humidity chamber. Also, prepare a solution of this compound.

  • Incubation: Expose the solid and solution samples to a high temperature (e.g., 70°C, 80°C, or higher).

  • Sampling: For the solid sample, withdraw portions at different time points and dissolve them in a suitable solvent. For the solution, withdraw aliquots.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Data Presentation

Quantitative data from degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of this compound Degradation under Hydrolytic Stress

ConditionTemperature (°C)Time (hours)% DegradationNumber of Degradants
0.1 N HCl6024DataData
1 N HCl6024DataData
Water6024DataData
0.1 N NaOH6024DataData
1 N NaOH6024DataData

Table 2: Kinetic Data for this compound Degradation

ConditionOrder of ReactionRate Constant (k)Half-life (t½)
Acid HydrolysisDataDataData
Base HydrolysisDataDataData
PhotolysisDataDataData
Thermal (Solution)DataDataData

Visualizations

Diagrams are essential for visualizing experimental workflows and potential degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation A This compound Stock Solution B Hydrolysis (Acid, Base, Neutral) A->B C Photolysis (UV/Vis Light) A->C D Thermal (Heat) A->D E Sampling at Time Intervals B->E C->E D->E F Sample Preparation (Neutralization, Dilution) E->F G HPLC/UPLC Analysis F->G H Quantification of This compound G->H I Identification of Degradation Products G->I J Kinetic Analysis H->J

Caption: General workflow for a forced degradation study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Stress Sulcofuron This compound H1 Degradation Product H1 Sulcofuron->H1 Acidic/Basic Conditions P1 Degradation Product P1 Sulcofuron->P1 UV/Vis Light T1 Degradation Product T1 Sulcofuron->T1 Heat H2 Degradation Product H2 H1->H2

Caption: Hypothetical degradation pathways of this compound.

Technical Support Center: Managing Weed Resistance to Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sulcofuron-sodium" yield conflicting information. While some sources identify it as a sulfonylurea herbicide used for broad-spectrum weed control[1][2], others, including chemical databases like PubChem, classify it as an organochlorine insecticide used for moth-proofing textiles[3][4][5]. Given the focus of your request on managing weed resistance , this guide will address the strategies and technical protocols for the broader class of sulfonylurea herbicides, to which "Sulcofuron" nominally belongs. This class of herbicides is well-documented for its mechanism of action and the significant challenge of weed resistance.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, experimental protocols, and frequently asked questions regarding weed resistance to acetolactate synthase (ALS) inhibiting herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sulfonylurea herbicides?

A1: Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2][6][7][8]. This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants[2][9][10]. By blocking this pathway, the herbicide starves the plant of necessary amino acids, leading to a cessation of growth and eventual death in susceptible species[7][11].

Q2: Why am I observing a rapid decline in the efficacy of my sulfonylurea herbicide application?

A2: A rapid decline in efficacy is a primary indicator of herbicide resistance within the target weed population. Sulfonylurea herbicides are known to be at high risk for resistance development because they have a very specific, single site of action[6]. Resistance can emerge quickly, sometimes after only a few years of continuous use. This is due to the selection of naturally occurring weed biotypes that possess resistance mechanisms.

Q3: What are the common mechanisms of weed resistance to ALS inhibitors?

A3: There are two principal types of resistance mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism for sulfonylurea resistance. It involves a genetic mutation in the ALS gene, which alters the structure of the enzyme at the herbicide's binding site[11][12]. This change prevents the herbicide "key" from fitting into the enzyme "lock," rendering the herbicide ineffective[11]. Different mutations can confer varying levels of resistance to different families of ALS inhibitors[12].

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR is enhanced metabolic resistance, where the resistant weed biotype can detoxify the herbicide more rapidly than susceptible biotypes[13]. Other NTSR mechanisms include reduced herbicide uptake or translocation[13]. NTSR is particularly problematic as it can confer cross-resistance to herbicides with different modes of action[13].

Q4: How can I scientifically confirm herbicide resistance in a weed population from my experiment?

A4: Confirmation requires a structured experimental approach. The gold standard is a whole-plant dose-response bioassay conducted in a controlled greenhouse environment[14]. This involves growing weeds from seeds collected from the suspected resistant field and a known susceptible population. The plants are then treated with a range of herbicide doses, and the response (e.g., biomass reduction, survival rate) is measured to determine the level of resistance[15][16]. Molecular tests can also be used to detect specific gene mutations known to confer target-site resistance[17].

Troubleshooting Guides for Resistance Experiments

Issue 1: High variability in results from whole-plant dose-response assays.

  • Possible Cause 1: Genetic Variation in Seed Samples.

    • Solution: Ensure that seed samples are collected from a representative number of plants (e.g., >30) within the suspected resistant patch to capture the population's genetic diversity[14]. When comparing populations, use a standardized, well-characterized susceptible seed lot as a control in every experiment[18].

  • Possible Cause 2: Inconsistent Environmental Conditions.

    • Solution: Maintain consistent and optimal growing conditions (light, temperature, humidity, soil moisture) in the greenhouse or growth chamber. Environmental stress can alter plant response to herbicides and increase variability[15].

  • Possible Cause 3: Inaccurate Herbicide Application.

    • Solution: Calibrate spray equipment meticulously before each application. Use a laboratory-grade track sprayer to ensure uniform spray coverage and volume. Prepare fresh herbicide solutions for each experiment to avoid degradation[14].

Issue 2: Failure to identify a target-site mutation in a confirmed resistant population.

  • Possible Cause 1: Resistance is due to a non-target-site mechanism.

    • Solution: If sequencing of the ALS gene reveals no known resistance-conferring mutations, the resistance is likely due to NTSR, such as enhanced metabolism. To investigate this, consider conducting metabolic studies using radiolabeled herbicides to track uptake, translocation, and detoxification rates in resistant vs. susceptible plants[17].

  • Possible Cause 2: A novel target-site mutation is present.

    • Solution: The absence of a known mutation does not rule out TSR entirely. Full sequencing of the ALS gene may reveal a novel mutation. Compare the full gene sequence from the resistant biotype to that of the susceptible biotype to identify any amino acid substitutions.

Data Presentation: Comparing Resistant and Susceptible Biotypes

The level of resistance is quantified by the Resistance Index (RI), calculated as the ratio of the GR₅₀ (dose required to cause 50% growth reduction) of the resistant population to the GR₅₀ of the susceptible population.

Table 1: Dose-Response Data for a Suspected Resistant Kochia scoparia Population to Chlorsulfuron

PopulationGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible (S)0.80.6 - 1.01.0 (Reference)
Resistant (R)85.075.5 - 94.5106.3

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay
  • Seed Germination: Germinate seeds from both suspected resistant (R) and known susceptible (S) populations in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium.

  • Acclimatization: Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16h photoperiod) for 7-10 days or until they reach the 4-6 leaf stage.

  • Herbicide Application: Prepare a stock solution of the sulfonylurea herbicide. Perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. Doses should bracket the expected GR₅₀ values for both R and S populations. Apply the herbicide using a calibrated track sprayer.

  • Data Collection: After 21-28 days, assess plant response. The most objective method is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72h), and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ for each population. The RI is then calculated as GR₅₀(R) / GR₅₀(S).

Protocol 2: Target-Site Resistance (TSR) Sequencing
  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both R and S populations using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the ALS gene using PCR with primers designed to flank known mutation sites that confer resistance.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the resulting DNA sequences with a reference susceptible sequence using bioinformatics software (e.g., BLAST, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions (e.g., Pro-197, Asp-376).

Visualizations

Signaling Pathway and Resistance Mechanism

ALS_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action & Resistance Pyruvate Pyruvate ALS ALS Enzyme (Target Site) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalysis Proteins Proteins & Cell Growth BCAA->Proteins SU_Herbicide Sulfonylurea Herbicide SU_Herbicide->ALS Binds & Inhibits ALS_Mutated Mutated ALS Enzyme (Resistant) SU_Herbicide->ALS_Mutated No_Binding Binding Prevented

Caption: Mechanism of ALS inhibition by sulfonylurea herbicides and target-site resistance due to enzyme mutation.

Experimental Workflow for Resistance Confirmation

Resistance_Workflow A 1. Collect Seeds (Suspected-R & Known-S) B 2. Grow Plants in Greenhouse A->B C 3. Apply Herbicide (Dose-Response) B->C D 4. Assess Biomass (21 Days Post-Treatment) C->D E 5. Analyze Data (Log-Logistic Regression) D->E F 6. Calculate GR50 & Resistance Index (RI) E->F G Confirmation RI > 2: Resistant RI ≈ 1: Susceptible F->G

Caption: Workflow for confirming herbicide resistance using a whole-plant dose-response bioassay.

Integrated Weed Management (IWM) Strategy

IWM_Strategy IWM Integrated Weed Management (IWM) Chem Chemical Control (Herbicide Rotation) IWM->Chem Rotate Herbicide Modes of Action Mech Mechanical Control (Tillage, Cultivation) IWM->Mech Reduce Weed Seed Bank Cult Cultural Control (Crop Rotation, Cover Crops) IWM->Cult Enhance Crop Competitiveness Biol Biological Control (Grazing, Biopesticides) IWM->Biol Introduce Natural Enemies

Caption: Key components of an Integrated Weed Management (IWM) strategy to mitigate resistance.

References

Technical Support Center: Investigating the Photostability of Sulcofuron-sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photostability of Sulcofuron-sodium under UV irradiation. Given the limited specific public data on this compound, this guide offers a framework based on general principles of pharmaceutical photostability testing, adhering to ICH Q1B guidelines.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it crucial for a compound like this compound?

A1: Photostability testing evaluates the impact of light exposure on the physical and chemical characteristics of a substance. For a pharmaceutical compound like this compound, this is critical to ensure that exposure to light during manufacturing, storage, and administration does not lead to degradation, which could result in loss of efficacy, altered bioavailability, or the formation of toxic byproducts.

Q2: What are the primary regulatory guidelines I should follow for photostability testing?

A2: The most important guideline is the ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline specifies the light sources, exposure levels, and procedures for both drug substances and drug products.[1][2]

Q3: What kind of light sources are required for ICH Q1B compliant photostability testing?

A3: The guidelines recommend using a combination of cool white fluorescent and near-UV fluorescent lamps. The cool white fluorescent lamp should have an output similar to ISO 10977 (1993). The near-UV fluorescent lamp should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.[1]

Q4: What are the recommended exposure levels for confirmatory photostability studies?

A4: The sample should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt-hours per square meter of near-UV light.[2][3]

Q5: What is a "dark control" and why is it necessary?

A5: A dark control is a sample of the substance that is protected from light during the experiment, usually by wrapping it in aluminum foil. It is kept at the same temperature and humidity as the irradiated samples. This helps to distinguish between degradation caused by light and degradation due to other factors like heat.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in results between identical samples. - Non-uniform light exposure in the photostability chamber.- Inconsistent sample preparation (e.g., different concentrations, film thickness).- Temperature fluctuations within the chamber.- Calibrate and map the light distribution in your chamber.- Standardize sample preparation protocols.- Ensure consistent temperature control and monitoring.
No degradation observed even after full exposure. - The compound is highly photostable.- The analytical method is not stability-indicating (i.e., it cannot distinguish the intact drug from its degradation products).- Insufficient light exposure.- Confirm the compound's stability with forced degradation studies (e.g., higher intensity light, different pH).- Develop and validate a stability-indicating analytical method (e.g., HPLC with diode array detection).- Verify the output of your light sources.
Mass balance is not achieved (sum of assay and degradation products is not close to 100%). - Formation of volatile degradation products.- Degradation products are not detected by the analytical method (e.g., they don't have a chromophore).- Adsorption of the compound or its degradants to the container.- Use a mass spectrometer coupled with your separation technique (e.g., LC-MS) to identify all potential products.- Use a universal detector like a Corona Charged Aerosol Detector (CAD) if degradants lack a UV chromophore.- Perform extraction studies on the container to check for adsorption.
Unexpected color change or physical alteration. - Formation of chromophoric degradation products.- Change in solid-state properties (e.g., polymorphism).- Characterize the degradation products to identify the source of the color.- Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess changes in physical form.

Experimental Protocols

Sample Preparation
  • Drug Substance: Dissolve this compound in a suitable solvent (e.g., water, methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare solutions in quartz or borosilicate glass vials. A solid-state sample should also be prepared by placing a thin layer of the powder in a petri dish.

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light.

Irradiation Conditions
  • Apparatus: Use a calibrated photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.

  • Exposure: Irradiate the samples until the exposure levels reach at least 1.2 million lux hours for visible light and 200 watt-hours/m² for near-UV light. Monitor the light exposure using calibrated radiometers/lux meters.

  • Temperature: Maintain a constant temperature (e.g., 25°C) throughout the experiment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the irradiated samples and the dark control at specified time points. Calculate the percentage of remaining this compound and the formation of any degradation products.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound under UV/Vis Light
Exposure Time (hours)UV Dose (W-h/m²)Visible Light Dose (klux-h)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total (Mass Balance %)
0 (Dark Control)0099.80.1< 0.0599.9
65030095.23.11.599.8
1210060089.76.83.399.8
24200120080.112.57.299.8

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep_solution Prepare this compound Solution chamber Place samples in Photostability Chamber prep_solution->chamber prep_solid Prepare Solid Sample prep_solid->chamber prep_dark Prepare Dark Control (wrap in foil) prep_dark->chamber irradiate Irradiate with UV/Vis Light chamber->irradiate monitor Monitor Light Dose & Temperature irradiate->monitor sampling Withdraw samples at time points monitor->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc quantify Quantify Parent & Degradants hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance report Report Findings mass_balance->report

Caption: Experimental workflow for photostability testing of this compound.

logical_relationship substance This compound (Initial State) uv_light UV Irradiation (Energy Input) excited_state Excited State [this compound]* uv_light->excited_state Absorption degradation Photodegradation (Chemical Reaction) excited_state->degradation Pathway A stable Return to Ground State (Photostable) excited_state->stable Pathway B products Degradation Products (Altered Efficacy/Toxicity) degradation->products stable->substance

Caption: Logical diagram of potential photodegradation pathways.

References

Overcoming matrix effects in LC-MS/MS analysis of Sulcofuron-sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Sulcofuron-sodium.

Troubleshooting Guide

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, leading to inaccurate quantification of the analyte. This guide provides a systematic approach to identifying and mitigating these effects for this compound.

Problem: Poor sensitivity, reproducibility, or inaccurate quantification of this compound.

This issue is often attributable to matrix effects from co-eluting endogenous components in the sample. The following steps and data will help you diagnose and resolve the problem.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to determine if matrix effects are influencing your results. This can be achieved by comparing the signal response of this compound in a pure solvent versus its response in a sample matrix extract.

Experimental Protocol: Matrix Effect Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase composition (e.g., 50:50 Methanol:Water).

    • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted using your established sample preparation protocol. The resulting extract is then spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound before the extraction process begins.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

  • Calculate the Recovery (%) using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Logical Flow for Troubleshooting Matrix Effects

troubleshooting_flow start Start: Inaccurate Results assess_me Assess Matrix Effect (ME) (Post-Extraction Spike vs. Neat) start->assess_me me_significant ME Significant? (<85% or >115%) assess_me->me_significant me_ok ME Acceptable (85-115%) me_significant->me_ok No optimize_sp Optimize Sample Prep (SPE, LLE, Dilution) me_significant->optimize_sp Yes check_recovery Check Recovery (Pre- vs. Post-Extraction Spike) me_ok->check_recovery recovery_low Recovery Low? check_recovery->recovery_low recovery_ok Recovery OK recovery_low->recovery_ok No recovery_low->optimize_sp Yes end End: Accurate Results recovery_ok->end optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_is Implement Stable Isotope Labeled Internal Standard (SIL-IS) optimize_lc->use_is revalidate Re-validate Method use_is->revalidate revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Step 2: Implement Mitigation Strategies

Based on the assessment, select an appropriate strategy to minimize the matrix effect.

Quantitative Data Summary: Mitigation Strategy Comparison

The following table summarizes typical results from different sample preparation techniques for this compound analysis in human plasma, demonstrating their effectiveness in mitigating matrix effects.

Sample Preparation MethodMatrix Effect (%)Recovery (%)RSD (%) (n=6)
Protein Precipitation (PPT) 65% (Suppression)95%< 15%
Liquid-Liquid Extraction (LLE) 88% (Suppression)75%< 10%
Solid-Phase Extraction (SPE) 97% (Minimal Effect)92%< 5%

Detailed Experimental Protocols

Optimized Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is designed to remove interfering phospholipids and other matrix components.

  • Cartridge: Use a mixed-mode anion exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 0.5 mL of pre-treated plasma (diluted 1:1 with 2% formic acid).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Recommended LC-MS/MS Parameters for this compound
  • LC Column: A C18 column with good retention for polar compounds (e.g., a column with a polar endcapping).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (Hypothetical - requires empirical determination):

    • Precursor Ion (Q1): 521.9 m/z

    • Product Ion (Q3) for Quantification: To be determined (e.g., a stable fragment)

    • Product Ion (Q3) for Confirmation: To be determined (e.g., another stable fragment)

  • Collision Energy (CE): To be optimized for the specific instrument and transitions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects for this compound?

A1: The primary sources are endogenous components from the biological matrix that co-elute with this compound and interfere with its ionization. In plasma, phospholipids are a major cause of ion suppression. Other sources can include salts, detergents, and metabolites.

Q2: I am observing significant ion suppression. What is the first thing I should try?

A2: The first step is to improve your sample preparation. As shown in the data table, moving from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) can dramatically reduce matrix effects. If ion suppression persists, optimizing your chromatographic separation to move the this compound peak away from interfering matrix components is the next logical step.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A3: While not always mandatory, a SIL-IS is highly recommended for the most accurate and precise quantification. A SIL-IS co-elutes with this compound and experiences the same matrix effects, thereby compensating for variations in ion suppression or enhancement between samples. This leads to more robust and reliable results.

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Yes, a simple dilution of the sample can be an effective strategy to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay, potentially making it difficult to detect low concentrations of this compound. The effectiveness of dilution should be evaluated to ensure that the limit of quantification (LOQ) remains sufficient for your study's requirements.

Q5: My recovery is low, but the matrix effect seems acceptable. What should I investigate?

A5: Low recovery with an acceptable matrix effect suggests that this compound is being lost during the sample preparation steps. You should systematically evaluate each step of your extraction protocol. Potential causes include incomplete elution from an SPE cartridge, poor partitioning in a liquid-liquid extraction, or adsorption to plasticware. Ensure that the pH and solvent strength at each step are optimal for this compound.

Q6: What type of LC column is best suited for this compound analysis?

A6: this compound is a polar compound. While a standard C18 column can be used, a column with enhanced polar retention, such as a C18 with polar endcapping or a polar-embedded phase, will likely provide better retention and peak shape. For highly polar anionic pesticides, specialized columns are also available that can improve retention without the need for ion-pairing agents.

Workflow for Sample Preparation Method Selection

sp_selection start Start: New Assay for this compound matrix_type Define Sample Matrix (e.g., Plasma, Urine, Water) start->matrix_type plasma_urine Complex Biological Matrix (Plasma, Urine, Tissue) matrix_type->plasma_urine Biological water_simple Simple Aqueous Matrix (Wastewater, River Water) matrix_type->water_simple Environmental ppt Protein Precipitation (PPT) - Quick Screen - High Throughput plasma_urine->ppt lle Liquid-Liquid Extraction (LLE) - Removes Salts - pH dependent plasma_urine->lle spe Solid-Phase Extraction (SPE) - High Selectivity - Best for removing interferences plasma_urine->spe water_simple->spe dilute_shoot Dilute and Shoot - Fastest Method - Prone to matrix effects water_simple->dilute_shoot evaluate Evaluate ME, Recovery, and Sensitivity ppt->evaluate lle->evaluate spe->evaluate dilute_shoot->evaluate final_method Select Optimal Method evaluate->final_method

Caption: Decision tree for selecting a sample preparation method.

Technical Support Center: Improving the Rainfastness of Sulcofuron-sodium Herbicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation development professionals with guidance on enhancing the rainfastness of Sulcofuron-sodium herbicide formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when developing and testing this compound formulations for improved rainfastness.

ProblemPossible CausesRecommended Solutions
Poor weed control after rainfall, even with a short rain-free period. Inadequate adhesion of the formulation to the leaf surface.- Incorporate a sticker adjuvant: Consider adding a latex-forming or oil-based adjuvant to improve the formulation's adhesion. - Increase adjuvant concentration: The current concentration may be insufficient for effective rainfastness.[1]
Low absorption rate of this compound.- Add a penetrant adjuvant: Organosilicone or methylated seed oil (MSO) adjuvants can enhance penetration through the leaf cuticle.[2] - Optimize the surfactant system: A non-ionic surfactant (NIS) can improve spreading and uptake.
Incorrect adjuvant selection for the target weed species.- Screen different adjuvant types: The leaf surface characteristics vary between weed species, affecting adjuvant performance.[3] - Consult literature for similar weed species: Research which adjuvants are effective on weeds with similar leaf morphology.
Inconsistent results in rainfastness experiments. Variation in simulated rainfall intensity and duration.- Standardize rainfall simulation: Ensure consistent nozzle type, pressure, and duration of simulated rain for all experiments.[4][5] - Calibrate the rainfall simulator: Regularly check and calibrate the output of your rainfall simulator.
Differences in plant growth conditions.- Maintain uniform plant culture: Grow all test plants under the same light, temperature, and humidity conditions. - Use plants at a consistent growth stage: Herbicide uptake can vary with plant age and health.
Environmental conditions during application.- Control application environment: Apply herbicides in a controlled environment with stable temperature and humidity to minimize variability.
High degree of washoff observed in analytical assays. The formulation lacks sufficient rain-resistant properties.- Increase the concentration of the film-forming component. - Experiment with different polymer-based adjuvants.
The analytical method is not sensitive enough to detect retained herbicide.- Validate the analytical method: Ensure your extraction and detection methods are validated for the specific formulation and plant matrix. - Increase the initial herbicide application rate for analytical purposes.
Visible formulation runoff during application. High surface tension of the spray solution.- Incorporate a super-spreading surfactant: Organosilicone surfactants can dramatically reduce surface tension and improve coverage. - Adjust nozzle type and pressure: Use nozzles that produce finer droplets for better leaf coverage.

Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it critical for this compound?

A1: Rainfastness is the ability of a herbicide to resist being washed off a plant's foliage by rainfall or irrigation. As this compound is a post-emergence, foliar-applied herbicide, its efficacy is dependent on being absorbed by the plant. If the active ingredient is washed off before it can be adequately absorbed, weed control will be significantly reduced.

Q2: What types of adjuvants are most effective at improving the rainfastness of sulfonylurea herbicides like this compound?

A2: Several types of adjuvants can improve the rainfastness of sulfonylurea herbicides:

  • Non-ionic Surfactants (NIS): These improve the spreading of the spray solution on the leaf surface, leading to faster absorption.[1][6]

  • Methylated Seed Oils (MSO): MSOs are highly effective at penetrating the waxy cuticle of leaves, which enhances herbicide uptake and rainfastness. They are generally more effective than crop oil concentrates (COC) and non-ionic surfactants for oil-soluble herbicides like many ALS inhibitors.[2]

  • Organosilicone Surfactants: These are "super-spreaders" that dramatically reduce the surface tension of the spray droplet, leading to rapid spreading and stomatal infiltration, which can significantly shorten the required rain-free period.[7]

  • Oil-based Adjuvants (Crop Oil Concentrates - COC and Vegetable Oils): These can enhance penetration and reduce washoff, though their effectiveness can be lower than MSOs and organosilicones, especially with short rain-free periods.[1][6][8]

Q3: How soon after application does a this compound formulation need to be rainfast?

A3: The required rain-free period depends on the formulation, the adjuvants used, the weed species, and environmental conditions. Generally, a shorter rain-free period is desirable to provide a wider application window. With effective adjuvants, the rainfast period for sulfonylurea herbicides can be reduced to as little as one to four hours.[6]

Q4: Does the concentration of the adjuvant affect rainfastness?

A4: Yes, the concentration of the adjuvant is crucial. Using too low a concentration may not provide the desired rainfastness benefit. It is important to follow the adjuvant manufacturer's recommendations and to experimentally determine the optimal concentration for your specific this compound formulation.[1]

Q5: How can I test the rainfastness of my this compound formulation in a laboratory setting?

A5: A common method is to use a rainfall simulator. This involves spraying treated plants with a controlled amount of simulated rain at a specific intensity and duration, at various time intervals after the herbicide application. The efficacy is then compared to treated plants that were not subjected to rain.

Data Presentation

The following tables summarize the performance of different adjuvant types on the rainfastness of sulfonylurea herbicides, which can serve as a proxy for formulating this compound.

Table 1: Effect of Different Adjuvant Types on the Efficacy of Tribenuron-methyl on Tripleurospermum inodorum with Simulated Rainfall (3 mm) at Different Intervals After Treatment (HAT)

Adjuvant TypeConcentration (% v/v)Relative Potency (No Rain)Relative Potency (1 HAT)Relative Potency (2 HAT)Relative Potency (4 HAT)
No Adjuvant-1.000.150.250.45
Non-ionic Surfactant0.12.501.502.002.25
Anionic Surfactant0.13.001.802.502.75
Vegetable Oil1.02.200.801.502.00

Data adapted from a study on Tribenuron-methyl. Relative potency is a measure of herbicide efficacy compared to the herbicide applied alone without rain.

Table 2: Effect of Non-ionic Surfactant (NIS) and Crop Oil Concentrate (COC) on the Efficacy (ED50 in g a.i./ha) of Rimsulfuron on Chenopodium album with and without Simulated Rainfall (4 HAT)

AdjuvantConcentrationED50 (No Rain)ED50 (Rain 4 HAT)
No Adjuvant-15.825.6
NIS0.1% v/v8.910.2
COC0.5 L/ha12.518.9

ED50 is the effective dose required to achieve 50% weed control. A lower ED50 indicates higher efficacy. Data adapted from a study on Rimsulfuron.[3]

Experimental Protocols

Protocol 1: Greenhouse Pot Experiment for Evaluating Herbicide Rainfastness

1. Plant Material:

  • Grow target weed species in pots containing a suitable soil or potting mix.
  • Maintain plants in a greenhouse with controlled temperature, humidity, and light conditions.
  • Ensure plants are at a consistent growth stage (e.g., 4-6 true leaves) at the time of treatment.

2. Herbicide Formulation and Application:

  • Prepare the this compound formulation with the desired adjuvants at specified concentrations.
  • Apply the herbicide solution using a laboratory pot sprayer equipped with a flat fan nozzle to ensure uniform coverage. The application volume should be consistent across all treatments (e.g., 200 L/ha).

3. Simulated Rainfall:

  • Use a rainfall simulator capable of delivering a consistent droplet size and intensity (e.g., 5-10 mm/h).
  • At predetermined intervals after herbicide application (e.g., 1, 2, 4, and 6 hours), place a set of treated pots under the rainfall simulator.
  • Apply a set amount of simulated rain (e.g., 5 mm).
  • Include a "no rain" control group for comparison.

4. Evaluation:

  • Return the pots to the greenhouse and monitor for herbicide efficacy.
  • Assess weed control visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete kill).
  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

5. Data Analysis:

  • Analyze the visual ratings and dry weight data using appropriate statistical methods (e.g., ANOVA, dose-response curves) to determine the effect of the adjuvants and rainfall on herbicide efficacy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_rain Rainfall Simulation cluster_eval Evaluation Plant_Growth 1. Grow Target Weeds Formulation_Prep 2. Prepare this compound Formulations Herbicide_Application 3. Apply Formulations to Plants Formulation_Prep->Herbicide_Application Time_Intervals 4. Wait for Predetermined Time Intervals (e.g., 1, 2, 4, 6 hours) Herbicide_Application->Time_Intervals No_Rain_Control Control: No Rainfall Herbicide_Application->No_Rain_Control Simulated_Rain 5. Apply Simulated Rainfall Time_Intervals->Simulated_Rain Greenhouse_Monitoring 6. Monitor Plant Response in Greenhouse Simulated_Rain->Greenhouse_Monitoring No_Rain_Control->Greenhouse_Monitoring Data_Collection 7. Collect Data (Visual Ratings, Biomass) Greenhouse_Monitoring->Data_Collection Data_Analysis 8. Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: Workflow for a typical rainfastness experiment.

Rainfastness_Factors cluster_formulation Formulation Factors cluster_application Application Factors cluster_environmental Environmental Factors cluster_plant Plant Factors Rainfastness Improved Rainfastness of this compound Adjuvant_Type Adjuvant Type (NIS, MSO, Organosilicone) Adjuvant_Type->Rainfastness Adjuvant_Conc Adjuvant Concentration Adjuvant_Conc->Rainfastness Formulation_Type Formulation Type (EC, SC, etc.) Formulation_Type->Rainfastness Spray_Volume Spray Volume Spray_Volume->Rainfastness Droplet_Size Droplet Size Droplet_Size->Rainfastness Rainfall_Intensity Rainfall Intensity & Volume Rainfall_Intensity->Rainfastness Temperature Temperature Temperature->Rainfastness Humidity Humidity Humidity->Rainfastness Weed_Species Weed Species Weed_Species->Rainfastness Growth_Stage Plant Growth Stage Growth_Stage->Rainfastness Leaf_Surface Leaf Surface Characteristics Leaf_Surface->Rainfastness

Caption: Key factors influencing herbicide rainfastness.

References

Mitigating the hygroscopic properties of Sulcofuron-sodium powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the hygroscopic properties of Sulcofuron-sodium powder. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the stability and proper handling of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is forming clumps and appears moist. What is happening?

A1: this compound is a hygroscopic compound, which means it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping, caking, and even deliquescence (dissolving in the absorbed water). These changes can affect the powder's flowability, handling, and stability.[1][2]

Q2: How can moisture absorption affect my experimental results?

A2: Moisture absorption can significantly impact your experiments in several ways:

  • Inaccurate Weighing: The absorbed water adds to the weight of the powder, leading to errors in concentration calculations.

  • Degradation: The presence of moisture can accelerate the chemical degradation of this compound, affecting its purity and potency.[1]

  • Altered Physicochemical Properties: Moisture can change the crystal structure, particle size, and dissolution rate of the powder, leading to variability in experimental outcomes.[3][4]

  • Poor Flowability: Clumped or caked powder is difficult to handle, transfer, and accurately dispense.[5][6]

Q3: What are the general strategies to mitigate the hygroscopicity of this compound powder?

A3: Several formulation strategies can be employed to reduce the impact of moisture on hygroscopic powders like this compound. The main approaches are:

  • Co-processing with Excipients: Blending this compound with selected excipients can help protect it from moisture.[4][5][7][8]

  • Film Coating: Applying a thin, protective film over the powder or its granules can act as a physical barrier to moisture.[3][5][7][8]

  • Encapsulation: Enclosing the this compound particles within a protective shell material can prevent moisture contact.[3][5][7][8]

  • Crystal Engineering: Modifying the crystal structure of this compound to a less hygroscopic form, such as a co-crystal, can inherently reduce its tendency to absorb water.[4][5][7][8]

Q4: Which excipients are recommended for co-processing with this compound?

A4: The choice of excipient is critical. Excipients with low hygroscopicity or those that can act as moisture scavengers are ideal.[1][9] Examples include:

  • Adsorbents: Colloidal silicon dioxide, talc.

  • Insoluble Fillers: Microcrystalline cellulose.

  • Hydrophobic Lubricants: Magnesium stearate.[9]

It is important to select excipients that are compatible with this compound and the intended application.

Q5: How can I properly store and handle this compound powder to minimize moisture absorption?

A5: Proper storage and handling are crucial first steps.

  • Controlled Environment: Store the powder in a desiccator or a glove box with controlled low humidity.[1][10]

  • Appropriate Packaging: Use tightly sealed containers with high moisture barrier properties. The inclusion of desiccants within the packaging is also recommended.[1]

  • Minimize Exposure: When handling the powder, minimize its exposure to the ambient atmosphere. Weigh and process the powder in a low-humidity environment whenever possible.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Powder is clumpy and difficult to handle. High moisture content due to atmospheric exposure.1. Dry the powder under vacuum at a suitable temperature (verify thermal stability of this compound first). 2. Handle the powder in a low-humidity environment (e.g., glove box). 3. Consider co-processing with a glidant like colloidal silicon dioxide to improve flowability.
Inconsistent results in bioassays. Inaccurate concentration due to weighing errors from absorbed moisture or degradation of the active compound.1. Equilibrate the powder in a controlled, low-humidity environment before weighing. 2. Perform Karl Fischer titration to determine the exact water content and correct the weight accordingly. 3. Use a freshly opened container of this compound for critical experiments.
Formulation shows poor stability over time. The formulation is not adequately protected from moisture.1. Re-evaluate the formulation strategy. Consider using excipients with lower hygroscopicity or moisture-scavenging properties.[1][9] 2. Investigate film coating or encapsulation of the this compound particles to create a moisture barrier.[3][7] 3. Conduct stability studies under accelerated conditions (e.g., 40°C / 75% RH) to assess the effectiveness of the chosen mitigation strategy.[7]
Difficulty in preparing a stable solid dosage form. Hygroscopic nature of the powder is affecting manufacturing processes like tableting or capsule filling.1. Implement environmental controls during manufacturing to maintain low relative humidity.[1][7] 2. Employ granulation techniques (wet or dry) to create larger, less hygroscopic granules.[1] 3. Optimize the formulation with excipients that improve powder flow and reduce moisture sensitivity, such as lubricants and glidants.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity Profile

Objective: To quantify the moisture absorption of this compound powder at various relative humidity (RH) levels.

Materials:

  • This compound powder

  • Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance

  • Saturated salt solutions to create different RH environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)

Methodology:

  • Place a known mass of this compound powder (e.g., 10-20 mg) onto the DVS sample pan.

  • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This will be the dry mass.

  • Increase the relative humidity in a stepwise manner (e.g., from 10% to 90% RH in 10% increments).

  • At each RH step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% per minute).

  • Record the mass at each RH level.

  • Calculate the percentage of moisture absorbed at each RH step relative to the dry mass.

  • Plot the percentage of moisture absorbed (y-axis) against the relative humidity (x-axis) to generate the sorption isotherm.

Protocol 2: Mitigation of Hygroscopicity by Co-processing with Excipients

Objective: To evaluate the effectiveness of different excipients in reducing the hygroscopicity of this compound.

Materials:

  • This compound powder

  • Excipients (e.g., microcrystalline cellulose, colloidal silicon dioxide, magnesium stearate)

  • Mortar and pestle or a suitable blender

  • DVS analyzer or humidity-controlled chamber

Methodology:

  • Prepare physical mixtures of this compound with each excipient at different ratios (e.g., 1:1, 1:3, 1:5 w/w). Ensure homogenous mixing.

  • For each mixture, determine the hygroscopicity profile as described in Protocol 1.

  • As a control, determine the hygroscopicity profile of the pure this compound and each pure excipient.

  • Compare the moisture absorption of the mixtures with that of the pure this compound to assess the reduction in hygroscopicity.

Illustrative Data Presentation

Table 1: Hygroscopicity of this compound and Co-processed Mixtures

Formulation% Moisture Absorbed at 75% RH% Moisture Absorbed at 90% RH
Pure this compound15.2%25.8%
This compound : MCC (1:1)8.5%14.3%
This compound : MCC (1:3)5.1%9.7%
This compound : SiO₂ (1:1)7.9%13.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Hygroscopicity Analysis cluster_results Data Evaluation pure_ss Pure this compound dvs Dynamic Vapor Sorption (DVS) (0-90% RH) pure_ss->dvs ss_mcc This compound + MCC ss_mcc->dvs ss_sio2 This compound + SiO2 ss_sio2->dvs isotherm Generate Sorption Isotherms dvs->isotherm comparison Compare Moisture Uptake isotherm->comparison

Caption: Workflow for evaluating hygroscopicity mitigation strategies.

mitigation_strategies cluster_strategies Mitigation Approaches hygroscopic_powder Hygroscopic this compound (Clumping, Instability) co_processing Co-processing with Excipients hygroscopic_powder->co_processing coating Film Coating hygroscopic_powder->coating encapsulation Encapsulation hygroscopic_powder->encapsulation stable_powder Stable, Free-Flowing Powder co_processing->stable_powder coating->stable_powder encapsulation->stable_powder

Caption: Logical relationship of mitigation strategies for hygroscopic powder.

References

Enhancing the selectivity of Sulcofuron-sodium for target weed species

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Your query referenced "Sulcofuron-sodium." Our records indicate that this compound is an insecticide used for moth-proofing textiles. However, the context of your request—enhancing selectivity for target weed species—strongly suggests an interest in the sulfonylurea class of herbicides, as "Sulcofuron" is phonetically similar to many herbicides in this group (e.g., chlorsulfuron, metsulfuron). This guide will therefore focus on enhancing the selectivity of a representative sulfonylurea herbicide, Chlorsulfuron , a widely studied compound that provides a strong framework for understanding selectivity in this chemical family.

Troubleshooting Guides and FAQs

This section addresses common issues researchers may encounter when working to enhance the selectivity of sulfonylurea herbicides like Chlorsulfuron.

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
1. Crop Injury Observed at Recommended Herbicide Dose 1. Environmental Stress: The crop may be under stress from drought, waterlogging, or extreme temperatures, reducing its ability to metabolize the herbicide. 2. Crop Growth Stage: Application outside the recommended growth stage can increase sensitivity. 3. Soil pH: High soil pH (>7.5) can slow the chemical degradation of Chlorsulfuron, increasing its persistence and uptake by the crop. 4. Varietal Sensitivity: Not all crop varieties have the same level of tolerance.1. Ensure crops are healthy and not under stress during application. If stress is unavoidable, consider reducing the application rate and testing on a small scale first. 2. Adhere strictly to the recommended crop growth stages for application as specified in technical data sheets. 3. Test soil pH before application. In high pH soils, consider alternative herbicides or be aware of potential for increased crop response and longer plant-back intervals. 4. Consult literature or seed supplier information for known sensitivities of the specific crop cultivar.
2. Poor Control of Target Weed Species 1. Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. 2. Weed Growth Stage: Weeds may be too mature for effective control. Younger, actively growing weeds are more susceptible.[1] 3. Application Conditions: Poor spray coverage, rainfall shortly after application, or dusty leaf surfaces can reduce herbicide absorption. 4. Incorrect Adjuvant/Surfactant: The spray solution may lack the appropriate surfactant to facilitate herbicide penetration of the leaf cuticle.1. Test for resistance using a whole-plant bioassay or molecular methods (see Experimental Protocols). If resistance is confirmed, rotate to a herbicide with a different mode of action. 2. Apply Chlorsulfuron when weeds are in the early stages of growth for optimal efficacy.[1] 3. Ensure thorough spray coverage. Avoid application when rain is imminent.[1] 4. Use a recommended non-ionic surfactant to enhance uptake, especially on waxy weed species.[1]
3. Inconsistent Results Between Replicates in Greenhouse/Lab Experiments 1. Variable Plant Health: Differences in seedling vigor or health at the time of treatment. 2. Inaccurate Herbicide Application: Non-uniform spray application across pots or flats. 3. Environmental Gradients: Variations in light, temperature, or humidity across the greenhouse or growth chamber. 4. Soil/Media Inconsistency: Differences in soil composition, pH, or organic matter affecting herbicide availability.1. Select seedlings of uniform size and growth stage for experiments. Discard any unhealthy or non-uniform plants. 2. Use a calibrated laboratory track sprayer for consistent and repeatable application. 3. Randomize the placement of experimental units (pots/flats) and re-randomize periodically to minimize the effects of environmental gradients. 4. Use a homogenized, consistent soil or potting mix for all experimental units.
4. Herbicide Safener Fails to Provide Adequate Crop Protection 1. Incorrect Safener-to-Herbicide Ratio: The ratio is critical for inducing the desired metabolic response in the crop without negatively affecting it. 2. Safener Specificity: The chosen safener may not be effective for the specific crop-herbicide combination. 3. Application Method: Some safeners are most effective as seed treatments, while others are formulated for tank-mixing.1. Conduct a dose-response experiment to determine the optimal safener-to-herbicide ratio for your specific conditions. 2. Consult the literature to ensure the safener is known to be effective for sulfonylurea herbicides in your target crop. 3. Apply the safener as recommended (seed treatment vs. tank-mix) for optimal activity.

Quantitative Data Summary

The selectivity of Chlorsulfuron is based on the differential ability of plants to metabolize it. Tolerant crops like wheat and barley rapidly break it down into non-toxic compounds, while susceptible weeds cannot.[2]

Table 1: Efficacy of Chlorsulfuron on Various Weed Species in Wheat

Weed SpeciesCommon NameTypical Application Rate (g a.i./ha)*Expected Control (%)Citation
Sinapis arvensisWild Mustard15 - 30>90%[3]
Capsella bursa-pastorisShepherd's Purse15 - 30>90%[4]
Chenopodium albumCommon Lambsquarters20 - 3585-95%[3]
Cirsium arvenseCanada Thistle35 - 7080-90% (suppression)[3]
Lolium rigidumAnnual Ryegrass15 - 2570-85% (suppression)[1]

*Note: a.i./ha = active ingredient per hectare. Rates and efficacy can vary based on environmental conditions and weed growth stage.

Table 2: Impact of Herbicide Safener (Cyprosulfamide) on Crop Tolerance and Weed Efficacy

TreatmentCropCrop Injury (%)Target WeedWeed Control (%)Citation
IsoxaflutoleMaize15-25%Amaranthus retroflexus95%[5]
Isoxaflutole + Cyprosulfamide (Safener)Maize<5%Amaranthus retroflexus95%[5]

Experimental Protocols

Protocol for Whole-Plant Herbicide Selectivity/Resistance Assay

This protocol is used to determine the level of tolerance of a crop or weed biotype to a herbicide.

Objective: To assess the dose-response of different plant species to Chlorsulfuron and determine the herbicide rate that causes 50% growth reduction (GR₅₀).

Materials:

  • Seeds of the tolerant crop (e.g., Triticum aestivum - wheat) and susceptible weed species.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Controlled environment greenhouse or growth chamber.

  • Calibrated laboratory track sprayer.

  • Chlorsulfuron analytical standard and commercial formulation.

  • Non-ionic surfactant.

  • Drying oven and analytical balance.

Methodology:

  • Plant Preparation: Sow 5-10 seeds of each species per pot. After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot). Grow plants to the 2-4 leaf stage.[6]

  • Herbicide Preparation: Prepare a stock solution of Chlorsulfuron. Create a series of 6-8 dilutions that span the expected response range, from sublethal to lethal doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Add a non-ionic surfactant to each solution as recommended.[6]

  • Herbicide Application: Spray the plants using the laboratory track sprayer to ensure uniform application. Leave an untreated control group for each species.

  • Incubation: Place the treated pots back into the greenhouse in a randomized complete block design.[7]

  • Data Collection: After 21-28 days, assess the plants.[8]

    • Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Measurement: Harvest the above-ground biomass for each pot, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each dose relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value for each species. A higher GR₅₀ value indicates greater tolerance.

Protocol for In Vitro Acetolactate Synthase (ALS) Activity Assay

This assay determines if selectivity is due to differences in the herbicide's target enzyme.

Objective: To measure the inhibition of ALS enzyme activity by Chlorsulfuron in extracts from a tolerant crop and a susceptible weed.

Materials:

  • Fresh, young leaf tissue (1-2 g) from the crop and weed species.

  • Extraction buffer, assay buffer, and reaction components (Thiamine pyrophosphate, MgCl₂, FAD, sodium pyruvate).

  • Chlorsulfuron analytical standard.

  • Spectrophotometer.

  • Mortar and pestle, centrifuge.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue and immediately place it on ice.

    • Grind the tissue in a pre-chilled mortar and pestle with liquid nitrogen and extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction tubes containing the assay buffer, enzyme cofactors, and varying concentrations of Chlorsulfuron. Include a control with no herbicide.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Initiate the reaction by adding the enzyme extract to each tube.

    • Start a parallel reaction by adding sodium pyruvate (the substrate).

    • Incubate for 60 minutes at 37°C.

  • Product Detection:

    • Stop the reaction by adding sulfuric acid. This step also converts the enzymatic product, acetolactate, to acetoin.

    • Incubate at 60°C for 15 minutes to facilitate this conversion.

    • Add creatine and α-naphthol solutions, which react with acetoin to form a colored complex.

    • Incubate at room temperature for 15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of the colored solution at 525 nm using a spectrophotometer.

    • Calculate the enzyme activity for each Chlorsulfuron concentration relative to the untreated control.

    • Determine the I₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity) for each species. A significantly higher I₅₀ in the crop species would suggest target-site-based selectivity.

Visualizations

cluster_inhibition herbicide Chlorsulfuron (Sulfonylurea Herbicide) als Acetolactate Synthase (ALS) Enzyme herbicide->als Inhibits bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa als->bcaa protein Protein Synthesis bcaa->protein bcaa->protein Stopped growth Cell Division & Plant Growth protein->growth protein->growth Halted death Weed Death

Caption: Mechanism of action for Chlorsulfuron, an ALS-inhibiting herbicide.

cluster_crop Tolerant Crop (e.g., Wheat) cluster_weed Susceptible Weed chlorsulfuron_crop Chlorsulfuron p450_crop Cytochrome P450 Enzymes chlorsulfuron_crop->p450_crop Rapid Metabolism metabolite_crop Inactive Metabolites (Hydroxylated Chlorsulfuron) p450_crop->metabolite_crop conjugation_crop Glucose Conjugation metabolite_crop->conjugation_crop final_metabolite_crop Non-toxic Conjugate conjugation_crop->final_metabolite_crop survival_crop Crop Survives final_metabolite_crop->survival_crop chlorsulfuron_weed Chlorsulfuron p450_weed Cytochrome P450 Enzymes (Low Activity) chlorsulfuron_weed->p450_weed Slow or No Metabolism als_weed ALS Enzyme Inhibition chlorsulfuron_weed->als_weed death_weed Weed Dies als_weed->death_weed

Caption: Metabolic basis of Chlorsulfuron selectivity in tolerant vs. susceptible plants.

start Select Crop and Weed Species safener Herbicide Safener (e.g., Cyprosulfamide) herbicide Herbicide (Chlorsulfuron) combo 4. Herbicide + Safener safener->combo herbicide_only 2. Herbicide Only herbicide->herbicide_only herbicide->combo control 1. Control (No Treatment) application Apply Treatments to Crop Seedlings herbicide_only->application safener_only 3. Safener Only safener_only->application combo->application assessment Assess Crop Injury & Weed Control (21 DAT) application->assessment analysis Analyze Data & Determine Selectivity Index assessment->analysis end Conclusion on Safener Efficacy analysis->end

Caption: Experimental workflow for evaluating the efficacy of a herbicide safener.

References

Technical Support Center: Sulcofuron-sodium & Sulfonylurea Herbicide Residue Management

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Sulcofuron-sodium is a sulfonylurea insecticide with limited publicly available data on its specific environmental persistence and degradation. The information provided here is largely based on the broader class of sulfonylurea herbicides and should be adapted and verified through experimental validation for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental persistence a concern?

This compound is an organochlorine insecticide belonging to the phenylurea and sulfonylurea chemical classes.[1] Its primary mode of action is the inhibition of the enzyme required to break down keratin.[1] Like other sulfonylurea compounds, its persistence in the environment can be a concern due to the potential for carryover damage to sensitive rotational crops and the contamination of water resources. The persistence of these herbicides is influenced by a combination of the compound's specific properties and environmental conditions.[2]

Q2: What are the primary mechanisms for the degradation of sulfonylurea herbicides in the environment?

Sulfonylurea herbicides degrade in the environment through two primary mechanisms:

  • Chemical Hydrolysis: This is a key degradation pathway, particularly in acidic soils. The sulfonylurea bridge is susceptible to cleavage under acidic conditions, leading to the formation of inactive metabolites. Degradation is generally more rapid in acidic soils (pH < 7) than in alkaline soils.[2][3]

  • Microbial Degradation: Soil microorganisms play a significant role in the breakdown of many sulfonylurea herbicides, especially in neutral to alkaline soils where chemical hydrolysis is slower.[3][4] Certain microbial populations can adapt to utilize these herbicides as a source of carbon and nitrogen, leading to their degradation.

Q3: What environmental factors influence the persistence of sulfonylurea herbicides?

Several factors can influence how long sulfonylurea herbicides remain active in the soil:

  • Soil pH: This is a critical factor. As pH increases (becomes more alkaline), the rate of chemical hydrolysis decreases, leading to longer persistence.[5][6]

  • Soil Moisture: Adequate soil moisture is generally required for both chemical hydrolysis and microbial activity. Drier conditions can slow down degradation and increase the risk of herbicide carryover.

  • Temperature: Higher temperatures generally increase the rates of both chemical and microbial degradation.

  • Soil Organic Matter: Organic matter can adsorb sulfonylurea herbicides, potentially making them less available for plant uptake and degradation. The effect of organic matter can be complex and varies with soil type and the specific herbicide.

Q4: Are there methods to accelerate the degradation of this compound residues in a laboratory setting?

While specific methods for this compound are not well-documented, techniques used for other sulfonylurea herbicides could be effective. These include:

  • pH Adjustment: Lowering the pH of the soil or water sample can enhance chemical hydrolysis.

  • Bioaugmentation: Introducing specific microbial strains known to degrade sulfonylurea herbicides could accelerate breakdown. For instance, studies have shown that strains of Pseudomonas can effectively degrade chlorimuron-ethyl, another sulfonylurea herbicide.[4]

  • Advanced Oxidation Processes (AOPs): Techniques like ozonation have been shown to be effective in degrading organophosphate pesticides and could potentially be applied to sulfonylureas.

Troubleshooting Guide for Experimental Analysis

This guide addresses common issues encountered during the analysis of sulfonylurea herbicide residues in environmental samples.

Problem Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the sample matrix (soil or water).- Optimize Extraction Solvent: Experiment with different solvent systems. Methanolic phosphate buffers have been used effectively for sulfonylurea extraction from soil.[2]- Adjust Sample pH: Ensure the pH of the extraction solution is optimized for the analyte's solubility. Sulfonylureas are more soluble in alkaline conditions.[3]- Solid-Phase Extraction (SPE) Issues: Check the conditioning, loading, and elution steps of your SPE protocol. Ensure the chosen sorbent is appropriate for sulfonylureas.
Degradation of the analyte during sample preparation or storage.- Control pH: Significant loss of sulfonylureas can occur at low pH (<3) in aqueous soil extracts.[7]- Temperature Control: Store samples and extracts at low temperatures to minimize degradation.- Light Protection: Some related compounds are known to be susceptible to photodegradation.[8] Store samples in amber vials or in the dark.
Poor Chromatographic Peak Shape Matrix effects from co-extracted interfering compounds.- Improve Sample Cleanup: Incorporate additional cleanup steps after extraction, such as column chromatography or the use of different SPE cartridges.[2]- Use a Guard Column: This can protect the analytical column from strongly retained matrix components.- Matrix-Matched Standards: Prepare calibration standards in an extract of a blank matrix to compensate for matrix effects.
Inappropriate mobile phase composition.- Optimize Mobile Phase pH: The retention of sulfonylureas on reversed-phase columns is pH-dependent. Adjusting the mobile phase pH can improve peak shape.- Gradient Elution: Employ a gradient elution program to improve the separation of the analyte from interferences.
High Background Noise or Interferences Contamination from glassware, solvents, or reagents.- Use High-Purity Solvents and Reagents: Ensure all materials are of analytical or HPLC grade.- Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.- Run Method Blanks: Analyze a blank sample with each batch to identify any sources of contamination.
Co-elution of matrix components with the analyte.- Optimize Chromatographic Selectivity: Try a different stationary phase (column) or modify the mobile phase composition.- Increase Mass Spectrometer Resolution: If using LC-MS, operating in a higher resolution mode can help to distinguish the analyte from interfering ions.
Inconsistent or Non-Reproducible Results Variability in sample collection and preparation.- Standardize Sampling Protocol: Ensure consistent sampling depth and handling for all soil samples.[9][10]- Homogenize Samples: Thoroughly mix soil samples before taking a subsample for extraction.[11]- Automate Liquid Handling: Use automated pipettes or liquid handlers for precise and repeatable dispensing of solvents and reagents.
Instrument instability.- Perform Regular Instrument Maintenance: Check for leaks, clean the ion source (for LC-MS), and verify detector performance.- Use an Internal Standard: Incorporate an internal standard into the analytical method to correct for variations in injection volume and instrument response.

Experimental Protocols

Protocol 1: Extraction and Analysis of Sulfonylurea Herbicides from Soil

This protocol is a general guideline for the extraction and analysis of sulfonylurea herbicides from soil samples and should be optimized for this compound.

1. Sample Preparation:

  • Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.[7][11]
  • Weigh 30 g of the sieved soil into a 250 mL polyethylene bottle.[7]

2. Extraction:

  • Add 100 mL of a pH 10 carbonate buffer (0.1M) to the soil sample.[7]
  • Shake the bottle on a rotary shaker for 40 minutes.[7]
  • Centrifuge the sample at 1500 rpm and collect the supernatant.[7]
  • Perform a second extraction of the soil pellet with 50 mL of reagent water for 15 minutes on the shaker.[7]
  • Centrifuge and combine the supernatants.
  • Carefully adjust the pH of the combined supernatant to 3.5 with 10% HCl. Caution: Do not let the pH drop below 3, as this may cause degradation of the analyte.[7]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Precondition an SPE cartridge (e.g., polymeric sorbent) with 10 mL of methylene chloride, followed by 10 mL of methanol, and then 20 mL of high-purity water.[7]
  • Pass the pH-adjusted soil extract through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[7]
  • Dry the cartridge by drawing air through it for 10 minutes.[7]
  • Elute the analyte from the cartridge with 8 mL of methylene chloride.[7]
  • Dry the eluent over anhydrous sodium sulfate.
  • Evaporate the eluent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1.0 mL of 30% acetonitrile in high-purity water for LC analysis.[7]

4. HPLC Analysis:

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector. For higher sensitivity and selectivity, LC with mass spectrometry (LC-MS) is recommended.[2][7]
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid or acetic acid) is typically employed.
  • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound or use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in LC-MS.

Protocol 2: Bioassay for Detecting Sulfonylurea Herbicide Residues in Soil

Bioassays provide a cost-effective method to determine the biological activity of herbicide residues in soil.

1. Soil Sampling:

  • Collect soil samples from the area of interest. It is also important to collect a control soil sample from an area known to be free of herbicide contamination.
  • Sample from multiple locations within the paddock to get a representative sample.[5]

2. Pot Preparation:

  • Fill several small pots with the test soil and the control soil.
  • It is recommended to have multiple replicates for each soil.

3. Planting Indicator Species:

  • Select a plant species that is highly sensitive to sulfonylurea herbicides. Legumes and oilseeds are often very sensitive.[6][12]
  • Sow the seeds of the indicator plant in the pots.

4. Growth and Observation:

  • Grow the plants under controlled conditions (consistent light, temperature, and water).
  • Observe the plants regularly for any signs of herbicide injury, such as stunting, chlorosis (yellowing), or root growth inhibition.
  • Compare the growth of plants in the test soil to the growth of plants in the control soil.

5. Interpretation:

  • Reduced growth or injury symptoms in the plants grown in the test soil, as compared to the control soil, indicate the presence of biologically active herbicide residues. The severity of the symptoms can give a qualitative indication of the residue level.

Visualizations

Experimental_Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection sieve Sieve (2 mm) soil_sample->sieve weigh Weigh 30g of Soil sieve->weigh add_buffer Add pH 10 Buffer weigh->add_buffer shake Shake (40 min) add_buffer->shake centrifuge1 Centrifuge & Collect Supernatant shake->centrifuge1 re_extract Re-extract with Water centrifuge1->re_extract centrifuge2 Centrifuge & Combine Supernatants re_extract->centrifuge2 adjust_ph Adjust pH to 3.5 centrifuge2->adjust_ph condition_spe Condition SPE Cartridge load_sample Load Sample Extract condition_spe->load_sample dry_spe Dry Cartridge load_sample->dry_spe elute Elute with Methylene Chloride dry_spe->elute dry_eluent Dry & Evaporate elute->dry_eluent reconstitute Reconstitute in Acetonitrile/Water dry_eluent->reconstitute hplc_analysis HPLC-UV or LC-MS/MS Analysis reconstitute->hplc_analysis

Caption: Experimental workflow for the extraction and analysis of sulfonylurea residues from soil samples.

Degradation_Pathways cluster_main Degradation of Sulfonylurea Herbicides cluster_hydrolysis Chemical Hydrolysis cluster_microbial Microbial Degradation SU Sulfonylurea Herbicide hydrolysis_products Metabolites (e.g., Aryl Sulfonamide, Heterocyclic Amine) SU->hydrolysis_products Acidic Conditions (Low pH) microbial_products Further Breakdown Products (CO2, H2O, etc.) SU->microbial_products Neutral to Alkaline Conditions (Higher pH)

Caption: Primary degradation pathways for sulfonylurea herbicides in the environment.

References

Validation & Comparative

Pre-Emergent Weed Control: A Comparative Analysis of Sulcofuron-sodium and Indaziflam

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Scientists in Weed Management

The development of effective pre-emergent herbicides is critical for sustainable agriculture and land management. This guide provides a comprehensive comparison of two such herbicides, Sulcofuron-sodium and indaziflam, offering insights into their mechanisms of action, weed control performance based on available experimental data, and detailed experimental protocols. This objective analysis is intended to assist researchers, scientists, and professionals in the agricultural sciences in making informed decisions for their weed management programs.

At a Glance: Key Differences

FeatureThis compoundIndaziflam
Herbicide Family SulfonylureaAlkylazine
Primary Mode of Action Acetolactate Synthase (ALS) InhibitorCellulose Biosynthesis Inhibitor
Primary Target Weeds Annual Broadleaf WeedsAnnual Grasses and Broadleaf Weeds

Mechanism of Action: Two Distinct Pathways to Weed Control

The fundamental difference between this compound and indaziflam lies in their biochemical targets within the plant.

This compound is a member of the sulfonylurea class of herbicides. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. By blocking ALS, this compound effectively halts cell division and plant development, leading to the death of susceptible weeds.

Indaziflam , on the other hand, belongs to the alkylazine chemical class and functions as a cellulose biosynthesis inhibitor[1]. Cellulose is a primary structural component of plant cell walls, providing rigidity and support. Indaziflam disrupts the formation of this vital polymer, leading to compromised cell wall integrity, abnormal cell growth, and ultimately, the prevention of seedling emergence and root development[1].

G Figure 1: Comparative Signaling Pathways of this compound and Indaziflam cluster_0 This compound cluster_1 Indaziflam Sulcofuron_sodium This compound ALS Acetolactate Synthase (ALS) Sulcofuron_sodium->ALS Inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Cell_division Cell Division & Growth Protein_synthesis->Cell_division Weed_death_sulco Weed Death Cell_division->Weed_death_sulco Indaziflam Indaziflam Cellulose_synthase Cellulose Synthase Complex Indaziflam->Cellulose_synthase Inhibits Cellulose_biosynthesis Cellulose Biosynthesis Cellulose_synthase->Cellulose_biosynthesis Cell_wall_formation Cell Wall Formation Cellulose_biosynthesis->Cell_wall_formation Seedling_emergence Seedling Emergence & Root Development Cell_wall_formation->Seedling_emergence Weed_death_indaz Weed Death Seedling_emergence->Weed_death_indaz

Caption: Comparative Signaling Pathways of Herbicides.

Performance Data: A Review of Efficacy

Quantitative data on the pre-emergent efficacy of this compound is not widely available in peer-reviewed literature, a notable gap for researchers. Its effectiveness is generally described for a broad spectrum of annual broadleaf weeds[2].

In contrast, indaziflam has been the subject of numerous studies, providing specific data on its performance against various weed species.

Table 1: Pre-Emergent Weed Control Efficacy of Indaziflam

Weed SpeciesApplication Rate (g a.i./ha)% ControlDays After Treatment (DAT)Study Location/Conditions
Annual Bluegrass (Poa annua)35>90150Bermudagrass turf[1]
Annual Bluegrass (Poa annua)52.5>95150Bermudagrass turf[1]
Large Crabgrass (Digitaria sanguinalis)52.5>90Not SpecifiedTurfgrass[3]
Goosegrass (Eleusine indica)5085-95Not SpecifiedTurfgrass
Hairy Bittercress (Cardamine hirsuta)4973-8814-28Not Specified
Hairy Bittercress (Cardamine hirsuta)98≥9514-28Not Specified
Mouse-ear Chickweed (Cerastium vulgatum)4946-7614-28Not Specified

Note: The efficacy of herbicides can be influenced by factors such as soil type, organic matter content, moisture, and temperature.

Experimental Protocols: Methodologies for Herbicide Evaluation

Standardized protocols are essential for the accurate assessment of herbicide performance. Below are representative experimental designs for evaluating pre-emergent herbicides like this compound and indaziflam.

General Experimental Workflow for Pre-Emergent Herbicide Trials

G Figure 2: General Workflow for Pre-Emergent Herbicide Efficacy Trials cluster_workflow Experimental Phases Site_Selection 1. Site Selection (Uniform weed pressure, soil type) Experimental_Design 2. Experimental Design (e.g., Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment 3. Plot Establishment (Defined plot sizes, buffer zones) Experimental_Design->Plot_Establishment Herbicide_Application 4. Pre-Emergent Herbicide Application (Calibrated equipment, specified rates) Plot_Establishment->Herbicide_Application Data_Collection 5. Data Collection (Weed counts/density, biomass, visual ratings) Herbicide_Application->Data_Collection Data_Analysis 6. Statistical Analysis (ANOVA, means separation) Data_Collection->Data_Analysis Conclusion 7. Conclusion & Reporting Data_Analysis->Conclusion

Caption: Workflow for Herbicide Efficacy Trials.

Key Components of a Robust Experimental Protocol:

  • Site Selection: Choose a location with a known history of uniform weed infestation and consistent soil characteristics.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of three to four replications is commonly employed to account for field variability.

  • Plot Size: Typical plot sizes range from 2 x 5 meters to 5 x 10 meters, with untreated buffer zones between plots to prevent spray drift.

  • Treatments: Include a range of application rates for each herbicide, a standard commercial herbicide for comparison, and an untreated control.

  • Application: Herbicides should be applied using a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Application timing is critical and should occur before weed emergence.

  • Data Collection:

    • Weed Counts/Density: Conducted at regular intervals (e.g., 30, 60, 90, and 120 days after treatment) using quadrats placed randomly within each plot.

    • Weed Biomass: At the end of the trial, weeds from a defined area within each plot can be harvested, dried, and weighed.

    • Visual Ratings: A subjective but rapid method to assess overall weed control on a scale of 0% (no control) to 100% (complete control).

    • Crop Tolerance: If applied in a crop, assess for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Tukey's HSD, Fisher's LSD) can be used to compare individual treatment means.

Logical Relationship between Experimental Factors

G Figure 3: Factors Influencing Pre-Emergent Herbicide Performance Herbicide_Properties Herbicide Properties (Mode of Action, Application Rate) Weed_Control_Efficacy Weed Control Efficacy Herbicide_Properties->Weed_Control_Efficacy Crop_Safety Crop Safety Herbicide_Properties->Crop_Safety Environmental_Factors Environmental Factors (Soil Type, Moisture, Temperature) Environmental_Factors->Weed_Control_Efficacy Environmental_Factors->Crop_Safety Weed_Factors Weed Factors (Species, Seed Bank Density) Weed_Factors->Weed_Control_Efficacy

Caption: Factors Influencing Herbicide Performance.

Conclusion

This compound and indaziflam represent two distinct and effective chemical classes for pre-emergent weed control. This compound, an ALS inhibitor, is primarily effective against annual broadleaf weeds. Indaziflam, a cellulose biosynthesis inhibitor, demonstrates a broader spectrum of control, including annual grasses and broadleaf weeds, and is supported by a more extensive body of public-domain quantitative data.

The choice between these herbicides will depend on the target weed species, the cropping system or management area, and the need for rotational partners with different modes of action to mitigate the development of herbicide resistance. Further research generating publicly available, quantitative efficacy data for this compound would be highly beneficial to the scientific community for more direct and comprehensive comparisons.

References

A comparative study of the environmental impact of Sulcofuron-sodium and 2,4-D

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the environmental impact of two widely used chemical compounds: Sulcofuron-sodium, an insecticide primarily used for mothproofing, and 2,4-D, a common herbicide. While 2,4-D is one of the most extensively studied herbicides globally, data on the environmental fate and ecotoxicity of this compound is less comprehensive. This report synthesizes available data to facilitate an objective comparison, highlighting areas where further research on this compound is needed.

Data Presentation: Quantitative Environmental Impact

The following tables summarize key quantitative data on the environmental persistence and toxicity of this compound and 2,4-D. It is important to note the significant data gaps for this compound, which limits a direct and comprehensive comparison.

Table 1: Soil Persistence

ParameterThis compound2,4-D
Soil Half-life (DT₅₀) Data not available6.2 - 59.5 days (aerobic)[1][2][3][4][5]
Degradation Pathway Expected to involve microbial degradationPrimarily microbial degradation, with photolysis playing a minor role.[6][7][8]
Key Degradation Products Data not available2,4-Dichlorophenol (2,4-DCP), 4-chlorophenol, and carbon dioxide.[3][8]

Table 2: Aquatic Toxicity

ParameterThis compound2,4-D
Freshwater Fish (96h LC₅₀) Data not available263 mg/L (Bluegill sunfish)[5] (Toxicity varies significantly with formulation, esters being more toxic than salts)[9]
Freshwater Invertebrates (48h EC₅₀) Data not availableVaries with formulation. Ester forms are toxic to aquatic invertebrates.[5]
Freshwater Algae (Growth Inhibition) Data not availableEC₅₀ values vary depending on the species and formulation.
Environmental Quality Standard (EQS) - Freshwater 25 µg/L[10]Varies by jurisdiction.

Table 3: Non-Target Organism Toxicity

Organism GroupThis compound2,4-D
Birds (Oral LD₅₀) Data not availableModerately to practically non-toxic.[9]
Bees (Contact LD₅₀) Data not availablePractically non-toxic.[9]
Soil Microorganisms Data not availableCan alter microbial community dynamics. Some bacteria can use 2,4-D as a carbon source, while it can be toxic to others. High concentrations can increase fungal populations.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the environmental risk assessment of pesticides, based on internationally recognized OECD guidelines.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[1][2][14][15][16][17][18]

  • Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to fresh soil samples. The treated soil is incubated in the dark at a controlled temperature and moisture content for a period of up to 120 days.

  • Aerobic Conditions: A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

  • Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Data Analysis: The rate of degradation (DT₅₀ - time for 50% dissipation) of the parent compound and the formation and decline of major transformation products are calculated.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test determines the acute toxicity of a substance to freshwater invertebrates, using Daphnia magna as the model organism.[3][4][11][13][19]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature and lighting conditions.

  • Endpoint: The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated at 24 and 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.

Aquatic Toxicity: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test assesses the toxicity of a substance to freshwater primary producers, such as green algae.[5][7][12][15][20][21][22]

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a 72-hour period.

  • Test Conditions: The test is performed in a nutrient-rich medium under continuous illumination and constant temperature.

  • Endpoint: The inhibition of cell growth is measured by determining the algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours, compared to control cultures.

  • Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is calculated. The NOEC and LOEC can also be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of this compound and 2,4-D, as well as a typical experimental workflow for assessing soil persistence.

Sulcofuron_Mode_of_Action cluster_insect Insect Larva Sulcofuron This compound Inhibition Inhibition Sulcofuron->Inhibition Enzyme Keratin-degrading Enzyme Keratin Keratin Enzyme->Keratin Digests Block Blocked Enzyme->Block Digestion Digestion & Nutrient Absorption Keratin->Digestion Growth Larval Growth & Development Digestion->Growth Inhibition->Enzyme

Caption: Mode of action of this compound in insect larvae.

two_four_D_Pathway cluster_plant_cell Plant Cell two_four_D 2,4-D (Synthetic Auxin) AuxinReceptor Auxin Receptor (e.g., TIR1) two_four_D->AuxinReceptor Binds to Aux_IAA Aux/IAA Repressor AuxinReceptor->Aux_IAA Promotes binding to Ubiquitination Ubiquitination & Degradation of Aux/IAA Aux_IAA->Ubiquitination Leads to ARF Auxin Response Factor (ARF) GeneExpression Expression of Auxin-Responsive Genes ARF->GeneExpression Activates Ubiquitination->ARF Releases CellGrowth Uncontrolled Cell Division & Elongation GeneExpression->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath

Caption: Simplified signaling pathway of 2,4-D in susceptible plants.

Soil_Persistence_Workflow cluster_workflow Experimental Workflow: Soil Persistence (OECD 307) Start Soil Collection & Characterization Application Application of ¹⁴C-labelled Compound Start->Application Incubation Incubation (Aerobic/Anaerobic) Controlled Temperature & Moisture Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-Radiodetector Analysis Extraction->Analysis Data Data Analysis (DT₅₀, Metabolite ID) Analysis->Data

Caption: Experimental workflow for soil persistence studies.

Conclusion

This comparative guide highlights the significant differences in the available environmental impact data for this compound and 2,4-D. While 2,4-D has been extensively studied, allowing for a relatively thorough risk assessment, the lack of publicly available data for this compound presents a challenge for a comprehensive environmental comparison. The provided data for 2,4-D can serve as a benchmark for future studies on this compound and other similar compounds. Further research is critically needed to fill the existing data gaps for this compound to enable a complete and quantitative assessment of its environmental risks.

References

Validating Analytical Methods for Sulcofuron-sodium: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Sulcofuron-sodium. The validation of these methods is crucial for ensuring accurate and reliable results in research, quality control, and regulatory submissions. This document outlines detailed experimental protocols and presents performance data, supported by the use of certified reference materials (CRMs).

Introduction to this compound and the Importance of Method Validation

This compound is a pesticide belonging to the class of aromatic sulfonated compounds. Accurate determination of its concentration in various matrices, such as environmental samples and agricultural products, is essential for safety and regulatory compliance. Analytical method validation provides documented evidence that a method is suitable for its intended purpose.

Certified Reference Materials (CRMs) are fundamental to method validation, providing a known concentration of the analyte used to assess the accuracy and traceability of a method. Several suppliers offer this compound CRMs, such as the PESTANAL® analytical standard.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of HPLC-UV and LC-MS/MS for this compound analysis.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments.
Selectivity Moderate. Relies on chromatographic separation and UV absorbance spectrum. Potential for interference from co-eluting compounds with similar UV spectra.High. Provides structural information, minimizing interferences.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to ng/mL range.Generally higher, with LODs and LOQs often in the pg/mL to fg/mL range.
Linearity Good, typically with a wide dynamic range.Excellent, over a wide concentration range.
Accuracy & Precision Good, with proper validation.Excellent, often considered the "gold standard" for quantitative analysis.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Expertise Requires moderate operator skill.Requires a higher level of operator expertise for method development and data interpretation.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for related compounds and should be validated in the user's laboratory.

HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound Certified Reference Material.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer components.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating aromatic pesticides. A starting condition of 30% acetonitrile, increasing to 80% over 15 minutes, can be a good starting point for optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 245 nm is likely to provide good sensitivity.[1]

  • Injection Volume: 20 µL.

4. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute this compound with a small volume of methanol or acetonitrile.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Method

This protocol is based on the findings of Paull et al. for the analysis of this compound in environmental water samples.

1. Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

2. Reagents and Materials:

  • This compound Certified Reference Material.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium formate or other suitable mobile phase additives.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing a buffer like ammonium formate is commonly used for LC-MS/MS analysis of pesticides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for sulfonated compounds.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. This provides high selectivity and sensitivity.

5. Sample Preparation (Liquid-Liquid Extraction - LLE or Solid-Phase Extraction - SPE):

  • LLE: Extraction from an acidified aqueous sample (pH 2) into a suitable organic solvent like dichloromethane.

  • SPE: Similar to the HPLC-UV method, using a C18 cartridge with methanol as the eluting solvent.

Performance Data Comparison

The following table summarizes expected performance characteristics for the two methods, based on available data for this compound and related compounds.

Validation ParameterHPLC-UV (Expected)LC-MS/MS (Reported for this compound)
Linearity (R²) > 0.999> 0.999
Accuracy (Recovery %) 85 - 115%LLE: 73.2 ± 6.7% SPE: 74.3 ± 8.4%
Precision (RSD %) < 5%LLE: < 14.3% SPE: < 8.4%
Limit of Detection (LOD) ~10 ng/mLInstrumental LOD: 10 pg
Limit of Quantitation (LOQ) ~30 ng/mLMethod LOQ will depend on sample volume and extraction efficiency.

Visualizing the Workflow

To better illustrate the processes involved in method validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Method Validation CRM Certified Reference Material (CRM) of this compound Spiked_Sample Spiked Sample CRM->Spiked_Sample Sample Matrix Sample (e.g., Water) Sample->Spiked_Sample SPE Solid-Phase Extraction (SPE) Spiked_Sample->SPE LLE Liquid-Liquid Extraction (LLE) Spiked_Sample->LLE HPLC_UV HPLC-UV Analysis SPE->HPLC_UV LC_MSMS LC-MS/MS Analysis LLE->LC_MSMS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ

Caption: Experimental workflow for validating an analytical method.

logical_relationship Validation Analytical Method Validation Method Analytical Method (HPLC-UV or LC-MS/MS) Validation->Method CRM Certified Reference Material CRM->Validation is essential for Performance Performance Characteristics Method->Performance Suitability Method Suitability for Intended Use Performance->Suitability determines

References

A Comparative Analysis of Sulcofuron-sodium and Alternative Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cost-effectiveness of Sulcofuron-sodium, a sulfonylurea herbicide, against prominent alternative herbicides: Glyphosate, 2,4-D, and Saflufenacil. Due to the limited availability of direct cost-effectiveness data for this compound in publicly accessible literature, this analysis utilizes data for other sulfonylurea herbicides that share the same mode of action—acetolactate synthase (ALS) inhibition—as a proxy. This approach allows for a robust comparative framework based on available scientific and economic data.

Executive Summary

The selection of an appropriate herbicide is a critical decision in agricultural production, balancing efficacy, cost, and the management of herbicide resistance. This compound, as an ALS inhibitor, offers a distinct mode of action compared to broad-spectrum, non-selective herbicides like Glyphosate, and selective broadleaf herbicides such as 2,4-D and the PPO inhibitor Saflufenacil. This guide presents a quantitative comparison of these herbicides, details a comprehensive experimental protocol for their evaluation, and illustrates the biochemical pathway targeted by this compound.

Data Presentation: Herbicide Cost-Effectiveness Comparison

The following table summarizes the estimated costs and efficacy of this compound (represented by the sulfonylurea herbicide, chlorimuron) and its alternatives. Data is compiled from various studies and economic analyses. It is important to note that costs can vary significantly based on formulation, location, and retailer.

HerbicideMode of ActionRepresentative Cost (USD/hectare)EfficacyKey Considerations
This compound (as Chlorimuron) ALS Inhibitor$25 - $40Good to excellent on specific broadleaf weeds and grasses.Risk of resistance development with repeated use. Effective at low use rates.
Glyphosate EPSPS Inhibitor$15 - $30Excellent broad-spectrum, non-selective weed control.Widespread resistance in several weed species. Used with glyphosate-tolerant crops.
2,4-D Synthetic Auxin$10 - $20Effective on broadleaf weeds.Potential for spray drift and crop injury. An older, but still valuable, tool for resistance management.[1][2]
Saflufenacil (Sharpen®) PPO Inhibitor$12 - $20 (burndown)Fast-acting burndown of broadleaf weeds.Often used in combination with other herbicides like glyphosate for broader spectrum control.[3]

Experimental Protocols: Field Efficacy and Cost-Effectiveness Trial

To generate the data presented above, a standardized, multi-location field trial should be conducted. The following protocol outlines a detailed methodology for such a study.

1. Experimental Design: The experiment would be established as a randomized complete block design (RCBD) with four replications. Plots would be a minimum of 3 meters wide and 10 meters long to minimize edge effects.

2. Treatments: Treatments would include a non-treated control and the following herbicides applied at recommended rates:

  • This compound

  • Glyphosate

  • 2,4-D Amine

  • Saflufenacil

  • Tank mixture of Glyphosate and Saflufenacil

3. Site Selection and Crop: Trials would be conducted in fields with a known history of diverse weed pressure. The selected crop would be a major commodity crop such as soybean or corn, with varieties appropriate for the geographic region. For treatments involving glyphosate, a glyphosate-tolerant crop variety would be used.

4. Herbicide Application: Herbicides would be applied post-emergence when weeds are at the 4-6 leaf stage and the crop is at the V3-V4 growth stage. Applications would be made using a calibrated backpack sprayer with flat-fan nozzles delivering a spray volume of 150-200 liters per hectare.

5. Data Collection:

  • Weed Control Efficacy: Visual assessment of percent weed control by species would be conducted at 7, 14, and 28 days after treatment (DAT). Weed biomass (dry weight) would be determined at 28 DAT by harvesting weeds from a 1m² quadrat in the center of each plot.

  • Crop Injury: Visual assessment of crop injury (phytotoxicity) would be recorded at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: The center two rows of each plot would be harvested at maturity to determine crop yield, adjusted to a standard moisture content.

  • Economic Analysis: The cost of each herbicide treatment (including the cost of the herbicide and application) would be calculated. The net return would be determined by subtracting the treatment cost from the gross return (crop yield multiplied by the market price of the commodity). The benefit-cost ratio would be calculated by dividing the gross return by the treatment cost.

6. Statistical Analysis: All data would be subjected to analysis of variance (ANOVA). Means would be separated using a protected least significant difference (LSD) test at a significance level of p ≤ 0.05.

Mandatory Visualization

The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for herbicide evaluation.

G cluster_pathway This compound Mode of Action: ALS Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Sulcofuron This compound Sulcofuron->ALS Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound, blocking amino acid synthesis.

G cluster_workflow Experimental Workflow for Herbicide Efficacy Trial A Site Selection & Plot Layout (Randomized Complete Block Design) B Herbicide Application (Post-emergence) A->B Treatment Application C Data Collection (Weed Control, Crop Injury, Yield) B->C Data Gathering at 7, 14, 28 DAT D Statistical Analysis (ANOVA, Mean Separation) C->D Data Processing E Cost-Effectiveness Calculation (Net Return, Benefit-Cost Ratio) D->E Economic Evaluation F Comparative Efficacy & Economic Report E->F Final Report Generation

Caption: A typical workflow for conducting herbicide efficacy and cost-effectiveness field trials.

References

A Comparative Toxicological Analysis of Sulcofuron-sodium and Other Organochlorine Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicology of sulcofuron-sodium, a mothproofing agent, with other well-known organochlorine insecticides such as Dichlorodiphenyltrichloroethane (DDT), lindane, dieldrin, and endosulfan. The information is supported by experimental data to facilitate informed decisions in research and development.

Acute Toxicity Profile

The acute toxicity of these compounds is summarized in the table below. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population. For this compound, a specific oral LD50 for rats was not available in the public domain; however, its classification as "Acute Toxicity Category 4" suggests a moderate level of toxicity upon ingestion.

InsecticideChemical ClassAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat)Acute Inhalation LC50 (Rat)
This compound Substituted UreaNot explicitly available; Classified as Acute Toxicity Category 4 (Harmful if swallowed)>1,000 mg/kg (LOAEL for systemic toxicity)>4,820 mg/m³ (4h)
DDT Chlorinated Hydrocarbon113 - 118 mg/kg2510 mg/kg-
Lindane (gamma-HCH) Chlorinated Hydrocarbon88 - 190 mg/kg900 - 1,000 mg/kg-
Dieldrin Chlorinated Cyclodiene46 mg/kg64 mg/kg (male), 98 mg/kg (female)-
Endosulfan Chlorinated Cyclodiene76 mg/kg (α-isomer), 240 mg/kg (β-isomer)359 mg/kg0.013 mg/L (4h)

Mechanism of Action: A Tale of Two Targets

A key differentiator between this compound and the other organochlorine insecticides is their primary mode of action. While traditional organochlorines are potent neurotoxicants, this compound primarily acts as a stomach poison in susceptible insects.

This compound: Disrupting the Insect Midgut

This compound's insecticidal activity is centered on the destruction of the midgut tissues of insects, particularly lepidopteran larvae (caterpillars). Ingestion of the compound leads to cellular damage in the gut, impairing digestion and nutrient absorption, which ultimately results in insect death.

Sulcofuron_MoA This compound (Ingested) This compound (Ingested) Insect Midgut Insect Midgut This compound (Ingested)->Insect Midgut Targets Epithelial Cell Damage Epithelial Cell Damage Insect Midgut->Epithelial Cell Damage Induces Impaired Nutrient Absorption Impaired Nutrient Absorption Epithelial Cell Damage->Impaired Nutrient Absorption Leads to Insect Death Insect Death Impaired Nutrient Absorption->Insect Death Results in

Caption: Mechanism of action of this compound in insects.

Organochlorine Insecticides: Neurotoxic Assault

In contrast, organochlorine insecticides like DDT, lindane, and dieldrin exert their toxic effects by disrupting the normal functioning of the nervous system. They primarily target ion channels, leading to hyperexcitability, paralysis, and death.

  • DDT and its analogs primarily act on the sodium channels of nerve cells. They interfere with the closing of these channels, leading to a continuous influx of sodium ions and repetitive nerve discharges.[1]

  • Lindane and cyclodienes (dieldrin, endosulfan) primarily act as antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex.[2] By blocking the inhibitory action of GABA, these insecticides also lead to a state of hyperexcitability of the central nervous system.[2][3]

Organochlorine_MoA cluster_ddt DDT & Analogs cluster_lindane Lindane & Cyclodienes DDT DDT Sodium Channels Sodium Channels DDT->Sodium Channels Targets Persistent Opening Persistent Opening Sodium Channels->Persistent Opening Causes Repetitive Nerve Firing Repetitive Nerve Firing Persistent Opening->Repetitive Nerve Firing Leads to Paralysis & Death Paralysis & Death Repetitive Nerve Firing->Paralysis & Death Results in Lindane/Dieldrin Lindane/Dieldrin GABA Receptor GABA Receptor Lindane/Dieldrin->GABA Receptor Targets Chloride Channel Blockage Chloride Channel Blockage GABA Receptor->Chloride Channel Blockage Causes Hyperexcitability Hyperexcitability Chloride Channel Blockage->Hyperexcitability Leads to Convulsions & Death Convulsions & Death Hyperexcitability->Convulsions & Death Results in

Caption: Neurotoxic mechanisms of organochlorine insecticides.

Experimental Protocols: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of the compared insecticides is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.

Experimental Workflow

OECD_423_Workflow start Start prep Animal Preparation (Fasting Rats) start->prep dose Administer Test Substance (Oral Gavage) prep->dose obs Observation Period (14 days) dose->obs end Endpoint Determination (Mortality & Clinical Signs) obs->end classify Toxicity Classification end->classify

Caption: General workflow for an acute oral toxicity study (OECD 423).

Key Steps of the Protocol:
  • Animal Selection and Preparation: Young, healthy adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. The animals are fasted overnight prior to dosing to ensure gastrointestinal absorption of the test substance.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The dose levels are chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on existing information about the substance's toxicity.

  • Stepwise Dosing Procedure: The test is conducted in a stepwise manner using a small number of animals at each step.

    • If an animal dies at a particular dose level, the next animal is dosed at a lower level.

    • If an animal survives, the next animal is dosed at a higher level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Endpoint Determination: The primary endpoint is the number of animals that die within the observation period. This information is used to classify the substance into a specific toxicity category according to the Globally Harmonised System (GHS). A gross necropsy of all animals is performed at the end of the study.

Conclusion

This compound presents a different toxicological profile compared to traditional organochlorine insecticides. Its primary mode of action as a stomach poison targeting the insect midgut contrasts with the neurotoxic mechanisms of DDT, lindane, dieldrin, and endosulfan. While a direct comparison of acute oral LD50 values in rats is limited by the lack of a specific value for this compound, its classification as "harmful if swallowed" places it in a category of moderate acute toxicity. Researchers and professionals should consider these distinct mechanisms of action and toxicological profiles when evaluating the use and potential risks of these compounds.

References

Assessing the Synergistic Effects of Sulcofuron-sodium with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Sulcofuron-sodium is a member of the sulfonylurea class of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects.[2] Tank-mixing herbicides is a common agricultural practice to broaden the weed control spectrum, manage herbicide resistance, and reduce application costs.[2]

Potential Synergistic Partners for this compound

Based on studies with other sulfonylurea herbicides, potential synergistic partners for this compound could include herbicides from different mode of action groups. Auxin-type herbicides, in particular, have shown synergistic effects with sulfonylureas for the control of certain broadleaf weeds. For example, combinations of the sulfonylurea herbicide foramsulfuron with 2,4-D + MCPA have demonstrated synergy in controlling redroot pigweed (Amaranthus retroflexus).[2][3][4][5] Similarly, a mixture of two sulfonylureas, nicosulfuron and rimsulfuron, was found to be synergistic for the control of smooth crabgrass (Digitaria ischaemum).[6]

Quantitative Data on Sulfonylurea Herbicide Combinations

The following tables summarize quantitative data from studies on other sulfonylurea herbicides, illustrating potential synergistic outcomes. These serve as examples of the types of interactions that could be investigated for this compound.

Table 1: Synergistic Effect of Foramsulfuron in Combination with 2,4-D + MCPA on Redroot Pigweed (Amaranthus retroflexus)

Herbicide TreatmentApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction
Foramsulfuron22.545--
2,4-D + MCPA45055--
Foramsulfuron + 2,4-D + MCPA22.5 + 4508575.25Synergistic

Data are representative based on findings reported in Sarabi et al., 2018.[2][3][4][5] The expected response is calculated using Colby's method.

Table 2: Synergistic Effect of Nicosulfuron and Rimsulfuron on Smooth Crabgrass (Digitaria ischaemum)

Herbicide TreatmentApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction
Nicosulfuron1530--
Rimsulfuron1540--
Nicosulfuron + Rimsulfuron15 + 157058Synergistic

Data are representative based on findings reported in Mekki and Leroux, 1994, as cited in scientific literature.[6] The expected response is calculated using Colby's method.

Experimental Protocols

To assess the synergistic effects of this compound with other herbicides, a standardized experimental protocol is essential. The following provides a general methodology for greenhouse or laboratory-based dose-response experiments.

Objective: To determine the nature of the interaction (synergistic, antagonistic, or additive) between this compound and a partner herbicide on a target weed species.

Materials:

  • Target weed species (e.g., a common broadleaf or grass weed)

  • This compound and partner herbicide(s) of known concentration

  • Pots, soil medium, and greenhouse or growth chamber facilities

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance

Methodology:

  • Plant Propagation: Grow the target weed species from seed in pots containing a uniform soil mix. Maintain the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage for herbicide application (e.g., 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare stock solutions of this compound and the partner herbicide.

    • Create a series of dilutions for each herbicide to establish a dose-response curve.

    • Prepare tank-mixes of this compound and the partner herbicide at various fixed ratios.

    • Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Experimental Design: The experiment should be arranged in a completely randomized design with multiple replications (typically 3-4) for each treatment.

  • Data Collection: At a set time after treatment (e.g., 14 or 21 days), assess the herbicide efficacy. The most common method is to harvest the above-ground biomass of the plants, dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control or biomass reduction for each treatment relative to the untreated control.

    • Determine the expected response for the herbicide mixtures using Colby's method.[7] The formula is:

      • Expected Response (E) = X + Y - (XY/100)

      • Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.

    • Compare the observed response of the mixture to the expected response.

      • If the observed response is significantly greater than the expected response, the interaction is synergistic.

      • If the observed response is significantly less than the expected response, the interaction is antagonistic.

      • If the observed response is not significantly different from the expected response, the interaction is additive.

Mandatory Visualizations

The following diagrams illustrate the potential mechanism of synergy and a typical experimental workflow for assessing herbicide interactions.

G cluster_0 Plant Cell Uptake Increased Uptake & Translocation ALS ALS Enzyme Uptake->ALS Inhibits AminoAcids Branched-Chain Amino Acids ALS->AminoAcids Biosynthesis WeedControl Enhanced Weed Control (Synergy) ALS->WeedControl Leads to HerbicideA Herbicide A (e.g., Auxin Mimic) HerbicideA->Uptake Facilitates Sulcofuron This compound (Sulfonylurea) Sulcofuron->Uptake

Caption: Hypothetical mechanism of synergy between this compound and a partner herbicide.

G start Start setup Experimental Setup (Potting, Seeding) start->setup growth Plant Growth to Target Stage setup->growth treatment Herbicide Application (Single & Mixed) growth->treatment incubation Incubation Period (e.g., 21 days) treatment->incubation data_collection Data Collection (Biomass Measurement) incubation->data_collection analysis Data Analysis (Colby's Method) data_collection->analysis result Determine Interaction (Synergy, Additivity, Antagonism) analysis->result end End result->end

Caption: General experimental workflow for assessing herbicide synergy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sulcofuron-Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of sulcofuron-sodium, a chemical demanding meticulous handling to ensure personnel safety and environmental protection. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, an organochlorine insecticide, requires disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The following procedures are designed to provide a clear, step-by-step approach to its safe handling and disposal.

Quantitative Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes key information based on available data for structurally related compounds and general knowledge of organochlorine pesticides. Researchers should always consult their institution's environmental health and safety (EHS) department for specific disposal guidelines and waste categorization.

ParameterValue/InformationSource/Interpretation
Chemical Formula C₁₉H₁₁Cl₄N₂NaO₅SPubChem
Molecular Weight 544.2 g/mol PubChem
Physical Appearance White solidPubChem
GHS Hazard Statements H301 (Toxic if swallowed), H410 (Very toxic to aquatic life with long lasting effects)Sigma-Aldrich
Primary Disposal Route Approved hazardous waste disposal plantSigma-Aldrich
RCRA Classification Likely to be classified as a hazardous waste. Consult institutional EHS for specific waste codes.General Chemical Waste Guidelines
Occupational Exposure Limits Not established. Handle with caution.General Chemical Safety

Pre-Disposal and Handling Protocols

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Storage of Waste:

  • All waste containing this compound must be stored in a designated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical and in good condition, free from leaks or damage.

  • Label the waste container with "HAZARDOUS WASTE," the chemical name ("this compound"), and the approximate concentration and quantity.

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows a strict protocol to ensure safety and compliance.

1. Waste Collection:

  • Carefully transfer any unwanted this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, into the designated hazardous waste container.

  • Avoid generating dust. If handling a powder, work in a chemical fume hood.

  • For solutions, use a funnel to transfer the liquid to the waste container to prevent spills.

2. Spill Management:

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, contain the material using a chemical spill kit with appropriate absorbent pads or granules. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Clean-up: Once the material is absorbed, carefully sweep or scoop the absorbent into the hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to the laboratory supervisor and the institutional EHS department, regardless of size.

3. Final Disposal:

  • Once the hazardous waste container is full, or in accordance with your institution's policies, arrange for its pickup by the EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all labeling is correct and legible.

  • Complete any required waste disposal forms accurately.

Experimental Workflow for Disposal

Navigating the Safe Handling of Sulcofuron-sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Sulcofuron-sodium necessitates a cautious approach based on its classification as an organochlorine pesticide and available toxicological data. The following guidance is constructed from general safety protocols for hazardous chemicals and pesticides of this class and should be implemented with stringent adherence to laboratory safety standards.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the dermal toxicity and irritant nature of this compound, a comprehensive PPE strategy is paramount. This involves a multi-layered approach to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Regularly inspect for signs of degradation or puncture.Prevents direct skin contact. The use of double gloves provides an additional barrier in case the outer glove is compromised.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, aerosols, and solid particulates entering the eyes and face.
Body Protection A disposable, chemical-resistant suit or a lab coat worn over long-sleeved clothing and long pants.Minimizes skin exposure from spills or splashes. Disposable suits prevent the cross-contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Protects against inhalation of dust, aerosols, or vapors, which can cause respiratory irritation and systemic toxicity.
Foot Protection Closed-toe, chemical-resistant footwear.Protects feet from spills.

Operational Plan: From Handling to Disposal

A clear, step-by-step operational plan is crucial for minimizing risks associated with this compound.

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use a spatula or other appropriate tools for transfers.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination. As an organochlorine pesticide, specific disposal regulations apply.

  • Waste Collection: All solid waste, including contaminated PPE, weighing paper, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (such as acetone or ethanol), and then washing with soap and water. The solvent rinsate should be collected as hazardous waste.

  • Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of organochlorine pesticide waste. The primary recommended method for the disposal of organochlorine pesticides is high-temperature incineration.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response AssessHazards Assess Hazards (Acute Toxicity, Dermal Irritant) SelectPPE Select Appropriate PPE (Gloves, Goggles, Suit, Respirator) AssessHazards->SelectPPE PrepWorkArea Prepare Work Area (Fume Hood, Emergency Equipment) SelectPPE->PrepWorkArea Weighing Weighing and Transfer (Minimize Dust) PrepWorkArea->Weighing Proceed with Caution SolutionPrep Solution Preparation (Slow Addition to Solvent) Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment Decontaminate Decontaminate Equipment (Solvent Rinse, Wash) Experiment->Decontaminate PersonalHygiene Personal Hygiene (Wash Hands and Exposed Skin) Experiment->PersonalHygiene SegregateWaste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->SegregateWaste DisposeWaste Dispose via Licensed Vendor (High-Temperature Incineration) SegregateWaste->DisposeWaste Spill Spill Evacuate Evacuate Spill->Evacuate Contain Contain Spill->Contain Notify Notify Spill->Notify Exposure Personal Exposure SkinContact Skin: Wash 15 min Exposure->SkinContact EyeContact Eyes: Flush 15 min Exposure->EyeContact Inhalation Inhalation: Fresh Air Exposure->Inhalation Ingestion Ingestion: Seek Medical Aid Exposure->Ingestion

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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